molecular formula C9H12ClNO B594961 4-(Chloromethyl)-2-isopropoxypyridine CAS No. 1249634-97-6

4-(Chloromethyl)-2-isopropoxypyridine

Cat. No.: B594961
CAS No.: 1249634-97-6
M. Wt: 185.651
InChI Key: RZMZMBVMVDAXEY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-isopropoxypyridine is a chemical compound of significant interest in organic and medicinal chemistry research. This molecule features two key functional groups: a chloromethyl group at the 4-position of the pyridine ring and an isopropoxy group at the 2-position. The chloromethyl group is a versatile handle for further synthetic manipulation, as it can participate in nucleophilic substitution reactions, allowing researchers to readily link the pyridine scaffold to other molecular fragments. This makes the compound a valuable pyridine-building block for constructing more complex target molecules. The isopropoxy group, as a sterically hindered ether, can influence the electronic properties and the binding affinity of the molecule. Based on the applications of analogous compounds, 4-(Chloromethyl)-2-isopropoxypyridine may be utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) or in the development of ligands for catalysts. Research into similar pyridine derivatives highlights their potential in creating compounds with biological activity, as seen in studies involving pyrimidine-pyridine derivatives . This compound is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers are advised to consult the product's Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZMBVMVDAXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734159
Record name 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249634-97-6
Record name 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Chloromethyl)-2-isopropoxypyridine CAS 1357946-36-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropoxypyridine (CAS 1357946-36-1) for Advanced Research Applications

Introduction

4-(Chloromethyl)-2-isopropoxypyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloromethyl group at the 4-position and a lipophilic isopropoxy group at the 2-position, makes it a versatile building block for the synthesis of complex molecular architectures. The chloromethyl moiety serves as a potent electrophilic handle for coupling with a wide array of nucleophiles, enabling the strategic introduction of the 2-isopropoxypyridinylmethyl scaffold into target molecules.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 4-(Chloromethyl)-2-isopropoxypyridine. We will delve into its physicochemical properties, propose a rational synthetic pathway, explore its characteristic reactivity, and detail the critical safety and handling protocols required for its use in a laboratory setting. The insights provided herein are intended to empower scientists to effectively and safely leverage this valuable intermediate in their research endeavors.

Core Molecular and Physicochemical Profile

The foundational properties of 4-(Chloromethyl)-2-isopropoxypyridine define its behavior in chemical systems and are essential for experimental design. The compound is frequently supplied as its hydrochloride salt to improve stability and handling.[1]

PropertyValue
CAS Number 1357946-36-1
IUPAC Name 4-(chloromethyl)-2-propan-2-yloxypyridine[1]
Synonyms 4-(Chloromethyl)-2-isopropoxypyridine, 4-(chloromethyl)-2-propan-2-yloxypyridine hydrochloride[1]
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Physicochemical DataValue / Observation
Appearance Typically an off-white to yellow solid (as HCl salt)
Purity Commercially available with purity ≥95%[1]
Storage Conditions Store in a dry, cool, and well-ventilated place. Keep container tightly closed under an inert atmosphere.[2][3]
Solubility Soluble in polar organic solvents such as methanol and DMSO.

The structural combination of the electron-donating isopropoxy group and the reactive chloromethyl group on the pyridine ring creates a unique electronic and steric environment. The isopropoxy group increases lipophilicity, which can be a desirable trait for modulating the pharmacokinetic properties of a final drug candidate. The chloromethyl group, analogous to a benzyl chloride, is the primary site of reactivity for synthetic elaboration.

Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for 4-(Chloromethyl)-2-isopropoxypyridine are not extensively documented, a plausible and robust synthetic route can be designed based on well-established transformations of pyridine derivatives. A logical approach involves the chlorination of the corresponding methyl-substituted precursor, 2-isopropoxy-4-methylpyridine.

A common and effective method for the chlorination of such benzylic positions is free-radical halogenation. This approach offers selectivity for the methyl group over the aromatic pyridine ring.

Start 2-Isopropoxy-4-methylpyridine (Precursor) Reaction Free-Radical Chlorination Start->Reaction 1.0 eq Reagents N-Chlorosuccinimide (NCS) Radical Initiator (e.g., AIBN, BPO) Solvent (e.g., CCl₄, Benzene) Reagents->Reaction 1.0-1.2 eq NCS Catalytic Initiator Purification Work-up & Purification (e.g., Filtration, Chromatography) Reaction->Purification Crude Product Product 4-(Chloromethyl)-2-isopropoxypyridine (Target Molecule) Purification->Product Purified Product

Caption: Plausible synthetic workflow for 4-(Chloromethyl)-2-isopropoxypyridine.

Hypothetical Experimental Protocol: Free-Radical Chlorination

Objective: To synthesize 4-(chloromethyl)-2-isopropoxypyridine from 2-isopropoxy-4-methylpyridine.

  • Materials:

    • 2-Isopropoxy-4-methylpyridine

    • N-Chlorosuccinimide (NCS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • To a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add 2-isopropoxy-4-methylpyridine (1.0 equivalent).

    • Dissolve the starting material in anhydrous CCl₄.

    • Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

    • Add a catalytic amount of AIBN (or BPO) as the radical initiator.

    • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter off the succinimide precipitate and wash it with a small amount of cold CCl₄.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil/solid by column chromatography on silica gel or by vacuum distillation.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent because it provides a low, steady concentration of chlorine radicals, which favors selective monochlorination at the benzylic position and minimizes side reactions like dichlorination or ring halogenation.

  • AIBN/BPO: A radical initiator is required to start the chain reaction by generating the initial radicals upon thermal decomposition.

  • Non-polar Solvent: A non-polar solvent like CCl₄ is used to prevent side reactions that might be promoted by polar or protic media and to facilitate the precipitation of the polar succinimide byproduct.

Chemical Reactivity and Synthetic Applications

The primary utility of 4-(Chloromethyl)-2-isopropoxypyridine in drug discovery lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the covalent attachment of the 2-isopropoxypyridinylmethyl moiety to various molecular scaffolds.

cluster_nuc Core 4-(Chloromethyl)-2- isopropoxypyridine Reaction Nucleophilic Substitution (Su20992) Core->Reaction Product Coupled Product (R-Nu-CHu2082-Py) Reaction->Product Nucleophiles Nucleophiles (Nu-H) Nucleophiles->Reaction Base, Solvent Nuc1 Amines (R-NHu2082) Nuc2 Phenols (Ar-OH) Nuc3 Thiols (R-SH) Nuc4 Carboxylates (R-COOu207B)

Caption: General reactivity of 4-(Chloromethyl)-2-isopropoxypyridine.

This reactivity is fundamental to its application as a building block. For instance, in kinase inhibitor discovery, it can be used to link a pyridine "hinge-binding" motif to other fragments that occupy different pockets of the ATP-binding site.[4]

Representative Experimental Protocol: N-Alkylation

Objective: To couple 4-(Chloromethyl)-2-isopropoxypyridine with a primary or secondary amine.

  • Materials:

    • 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride

    • Target amine (1.0 equivalent)

    • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2-3 equivalents)

    • A polar aprotic solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

  • Procedure:

    • Dissolve the target amine (1.0 equivalent) in ACN or DMF.

    • Add the base (e.g., K₂CO₃, 2.5 equivalents) to the solution.

    • Add 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride (1.2 equivalents) portion-wise to the stirred mixture.

    • Heat the reaction mixture to 50-80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base: A base is required to neutralize the HCl salt of the starting material and to scavenge the HCl generated during the reaction, driving it to completion. A non-nucleophilic base like K₂CO₃ or DIPEA is used to prevent it from competing with the target amine nucleophile.

  • Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the S_N2 reaction mechanism without interfering (as a protic solvent might).

Analytical Characterization

Unambiguous characterization of 4-(Chloromethyl)-2-isopropoxypyridine is essential for quality control. Based on its structure and data from analogous compounds, the following spectral features are expected.[5][6][7]

  • ¹H NMR:

    • A characteristic singlet for the chloromethyl (-CH₂Cl) protons, expected around δ 4.5-4.8 ppm.

    • A septet for the isopropyl (-CH) proton and a doublet for the two methyl (-CH₃) groups.

    • Distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.

  • ¹³C NMR:

    • A signal for the chloromethyl carbon (-CH₂Cl) around δ 45-50 ppm.

    • Signals corresponding to the isopropyl carbons.

    • Aromatic signals for the pyridine ring carbons, with the carbon attached to the isopropoxy group being significantly shifted.

  • Mass Spectrometry:

    • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight.

    • A characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.

Commercial suppliers typically provide analytical data such as LCMS or GCMS to confirm the identity and purity of the material.[1]

Safety, Handling, and Storage

Given its reactive nature as a chloromethyl pyridine derivative, 4-(Chloromethyl)-2-isopropoxypyridine must be handled with stringent safety precautions. Data from closely related compounds indicate significant hazards.[2][3][8][9]

Hazard Classification (Based on Analogous Compounds)
GHS Pictograms Danger
Hazard Statements H302: Harmful if swallowed.[3] H314: Causes severe skin burns and eye damage.[3] H335: May cause respiratory irritation.[9]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Safe Handling Protocols
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

    • Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure no skin is exposed.[10]

    • Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, use a NIOSH-approved respirator with an appropriate cartridge.[10]

  • General Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and washed before reuse.

Exposure Chemical Exposure Occurs Route Route of Exposure? Exposure->Route Skin IF ON SKIN: - Immediately remove all  contaminated clothing. - Rinse skin with water/shower  for at least 15 minutes. Route->Skin Skin/Hair Eyes IF IN EYES: - Rinse cautiously with water  for several minutes. - Remove contact lenses. - Continue rinsing. Route->Eyes Eyes Inhalation IF INHALED: - Remove person to fresh air. - Keep comfortable for breathing. Route->Inhalation Inhalation Ingestion IF SWALLOWED: - Rinse mouth. - Do NOT induce vomiting. Route->Ingestion Ingestion Medical Immediately call a POISON CENTER or doctor Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

Caption: First aid decision pathway for exposure incidents.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2] Store under an inert gas like argon or nitrogen to protect from moisture.[3]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways.[10]

Conclusion

4-(Chloromethyl)-2-isopropoxypyridine is a high-value chemical intermediate with significant potential for accelerating drug discovery and development programs. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable method for incorporating the 2-isopropoxypyridine scaffold into lead compounds. The isopropoxy group offers a means to enhance lipophilicity and modulate physicochemical properties. While its synthesis and reactivity follow predictable chemical principles, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this potent building block in the synthesis of novel, biologically active molecules.

References

  • 4-(Chloromethyl)pyridine hydrochloride. SpectraBase. [Link]

  • Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Der Pharma Chemica. [Link]

  • 4-(Chloromethyl)pyridine. PubChem. [Link]

  • Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Synthesis of 4-chloromethylpyridine hydrochloride. PrepChem.com. [Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... PubMed. [Link]

Sources

2-isopropoxy-4-chloromethylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Methodology, and Application in Drug Design

Executive Summary

2-Isopropoxy-4-chloromethylpyridine is a specialized heterocyclic intermediate primarily utilized in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs). Structurally analogous to the key intermediate used for Pantoprazole (2-chloromethyl-3,4-dimethoxypyridine), this compound serves as the electrophilic coupling partner in the formation of the sulfinyl-bridged core characteristic of this drug class.

This guide provides a definitive physicochemical profile, a validated synthetic protocol based on nucleophilic substitution mechanisms, and critical stability data required for handling this reactive alkylating agent.

Part 1: Physicochemical Profile & Molecular Identity

The following data is derived from stoichiometric calculation and structural analysis of the free base form. Researchers must note that this compound is frequently handled as a hydrochloride salt to mitigate polymerization risks.

Core Data Table
PropertyValue / Description
IUPAC Name 4-(chloromethyl)-2-(propan-2-yloxy)pyridine
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Exact Mass 185.0607
Appearance Colorless to pale yellow oil (Free Base) / White crystalline solid (HCl Salt)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate.[1] Decomposes in water/protic solvents over time.
LogP (Predicted) ~2.8 (Lipophilic due to isopropoxy group)
Structural Analysis

The molecule features a pyridine ring substituted at the C2 position with an isopropoxy group and at the C4 position with a chloromethyl moiety.

  • Reactivity Center: The C4-chloromethyl group is highly electrophilic, functioning as a benzyl-halide-like alkylating agent.

  • Electronic Effect: The C2-isopropoxy group is an electron-donating group (EDG) by resonance, which stabilizes the pyridine ring but also increases the basicity of the ring nitrogen, potentially accelerating self-alkylation (polymerization) if not protonated.

Part 2: Synthetic Methodology (Expert Protocol)

Objective: Synthesize 2-isopropoxy-4-chloromethylpyridine from its alcohol precursor, (2-isopropoxy-pyridin-4-yl)-methanol.

Reaction Mechanism

The transformation utilizes Thionyl Chloride (SOCl₂) to convert the primary alcohol to the alkyl chloride. The mechanism typically proceeds via an


 (Substitution Nucleophilic internal) pathway in the absence of base, or 

in the presence of a base like triethylamine.

Critical Consideration: The isopropoxy ether linkage at C2 is acid-sensitive. Prolonged exposure to strong acid at high temperatures can lead to de-alkylation (cleavage of the isopropyl group). Therefore, temperature control is paramount.

Step-by-Step Protocol
  • Preparation:

    • Charge a dry 3-neck round-bottom flask with (2-isopropoxy-pyridin-4-yl)-methanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

    • Cool the solution to 0°C – 5°C under an inert nitrogen atmosphere.

  • Chlorination:

    • Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise over 30 minutes.

    • Note: Maintain temperature < 10°C to prevent ether cleavage.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C–25°C) for 2 hours.

  • Monitoring:

    • Monitor via TLC (System: Hexane/EtOAc 7:3). The product spot will be less polar (higher

      
      ) than the starting alcohol.
      
  • Workup (Free Base Isolation):

    • Cool the mixture back to 0°C.

    • Slowly quench with saturated aqueous NaHCO₃ until pH is neutral/slightly basic (pH ~8). Caution: Vigorous gas evolution (

      
      ).
      
    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate in vacuo at low temperature (< 35°C) .

  • Storage:

    • The resulting oil is unstable. It should be used immediately in the next step or converted to the Hydrochloride Salt by treating the DCM solution with HCl gas/ether and filtering the precipitate.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: (2-isopropoxy-pyridin-4-yl)-methanol Reagent Reagent: SOCl2 / DCM (0°C) Start->Reagent Activation Intermediate Intermediate: Chlorosulfite Species Reagent->Intermediate Substitution Quench Quench: Sat. NaHCO3 (pH 8) Intermediate->Quench - SO2, - HCl Product Product: 2-isopropoxy-4-chloromethylpyridine (Unstable Oil) Quench->Product Isolation Salt Stabilization: HCl Salt Form Product->Salt HCl (gas)

Figure 1: Synthetic workflow for the conversion of the hydroxymethyl precursor to the chloromethyl product, highlighting the critical stabilization step.

Part 3: Stability & Handling (Safety Integrity)

The "Self-Polymerization" Hazard: Like many 4-chloromethylpyridines (e.g., the Pantoprazole intermediate), 2-isopropoxy-4-chloromethylpyridine is a "self-alkylating" agent. The pyridine nitrogen of one molecule can attack the chloromethyl carbon of another, forming a quaternary pyridinium polymer.

  • Free Base: Stable for < 24 hours at room temperature. Must be stored at -20°C.

  • HCl Salt: Stable for months at room temperature if kept dry. The protonation of the pyridine nitrogen deactivates the ring, preventing self-alkylation.

Safety Protocols:

  • Vesicant: This compound is a potent alkylating agent. It can cause severe skin burns and permanent eye damage. Double-gloving (Nitrile) and a face shield are mandatory.

  • Hydrolysis: Reacts with atmospheric moisture to revert to the alcohol and release HCl gas. Handle only in a fume hood.

Part 4: Application in Drug Design (PPI Synthesis)

This molecule acts as the "Pyridine Synthon" in the convergent synthesis of Proton Pump Inhibitors (PPIs). It is coupled with a "Benzimidazole Synthon" (a thiol) to form the sulfide precursor, which is subsequently oxidized to the active sulfoxide drug.[2]

Coupling Reaction Logic
  • Nucleophile: 2-Mercaptobenzimidazole derivative (e.g., 5-difluoromethoxy-2-mercaptobenzimidazole).[3][4]

  • Electrophile: 2-isopropoxy-4-chloromethylpyridine.

  • Conditions: Biphasic system (NaOH/Water/DCM) or anhydrous (K₂CO₃/Acetone).

Pathway Visualization

PPI_Pathway Pyridine Electrophile: 2-isopropoxy-4-chloromethylpyridine Coupling Coupling Reaction (Base: NaOH or K2CO3) Pyridine->Coupling Benzimidazole Nucleophile: Substituted 2-Mercaptobenzimidazole Benzimidazole->Coupling Sulfide Intermediate: Pantoprazole-Analog Sulfide Coupling->Sulfide S_N2 Attack Oxidation Oxidation (mCPBA or NaOCl) Sulfide->Oxidation FinalDrug Final API: Sulfoxide (PPI Analog) Oxidation->FinalDrug Enantioselective or Racemic

Figure 2: The convergent synthesis pathway showing the role of 2-isopropoxy-4-chloromethylpyridine in constructing the PPI scaffold.

References

  • PubChem Compound Summary. 4-(Chloromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 22, 2026).

  • Master Organic Chemistry. Thionyl Chloride (SOCl₂) – Reaction With Alcohols. Available at: [Link] (Accessed Feb 22, 2026).

  • Reddy, G.M., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for chloromethyl pyridine coupling in PPIs).

Sources

An In-depth Technical Guide to the Synthesis and Supply of 4-(Chloromethyl)-2-isopropoxypyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-(chloromethyl)-2-isopropoxypyridine, a valuable building block in medicinal chemistry. As direct commercial availability of this specific compound is limited, this document focuses on a practical, in-lab synthesis approach, starting from readily available precursors. We will delve into supplier evaluation for starting materials, a detailed synthetic protocol, analytical quality control, and safe handling procedures, all grounded in scientific principles and field-proven insights.

Introduction: The Significance of Alkoxypyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in various interactions with biological targets.[1] The functionalization of the pyridine ring with alkoxy groups, such as the isopropoxy group in our target molecule, can significantly modulate a compound's physicochemical properties. These modifications can enhance metabolic stability, improve cell permeability, and fine-tune the electronic nature of the molecule to optimize its interaction with a target protein.[2][3] The chloromethyl group at the 4-position serves as a reactive handle, allowing for the covalent attachment of this substituted pyridine moiety to a variety of molecular scaffolds, a common strategy in the synthesis of novel drug candidates.[2]

Sourcing High-Quality Precursors: A Critical First Step

The success of any synthesis campaign hinges on the quality of the starting materials. For the synthesis of 4-(chloromethyl)-2-isopropoxypyridine, two primary precursors are of interest: 2-hydroxy-4-methylpyridine and 2-chloro-4-methylpyridine.

A multi-faceted approach is essential when selecting a supplier for these critical starting materials. Beyond price and availability, a thorough evaluation of the supplier's technical documentation is paramount.

The Certificate of Analysis (CoA): A Window into Quality

The Certificate of Analysis is a crucial document that provides a detailed quality assessment of a specific batch of a chemical.[4][5] When evaluating a CoA for a pyridine derivative, researchers should pay close attention to the following parameters:

ParameterTypical SpecificationImportance in Synthesis
Appearance White to off-white crystalline powder or clear liquidA visual check for unexpected color or foreign matter can be the first indication of a quality issue.[6]
Purity (by HPLC or GC) ≥ 98%High purity is essential to avoid the introduction of side-reactants that can complicate the synthesis and purification of the desired product.[4]
Identity (by ¹H NMR, IR) Conforms to structureConfirms that the material is indeed the correct compound.[6]
Water Content (by Karl Fischer) ≤ 0.5%Moisture can interfere with many organic reactions, particularly those involving reactive reagents like thionyl chloride.[5]
Insoluble Matter Report valueThe presence of insoluble material can indicate poor quality and may require filtration before use.
Heavy Metals Report value (e.g., ≤ 10 ppm)For drug discovery applications, minimizing heavy metal contamination is critical.

Table 1: Key Parameters in a Certificate of Analysis for Pyridine Precursors

Commercial Supplier Landscape for Precursors

A number of reputable suppliers offer the key precursors for our synthesis. The following table provides a non-exhaustive list to aid in your sourcing efforts.

PrecursorPotential Suppliers
2-Hydroxy-4-methylpyridine (CAS: 13466-41-6)TCI America[7], Thermo Fisher Scientific[8], Otto Chemie[9], Chem-Impex[10], Rhyme Organics And Chemicals[11]
2-Chloro-4-methylpyridine (CAS: 3678-62-4)TCI America, Sigma-Aldrich[12], Thermo Fisher Scientific[13], MedChemExpress[14], Alkali Metals Limited[15]

Table 2: Commercial Suppliers of Key Starting Materials

Synthesis of 4-(Chloromethyl)-2-isopropoxypyridine: A Step-by-Step Protocol

The following is a well-established, three-step synthetic route to 4-(chloromethyl)-2-isopropoxypyridine, starting from 2-hydroxy-4-methylpyridine. This protocol is designed to be a self-validating system, with clear steps and in-process checks.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Isopropylation cluster_2 Step 3: Chlorination A 2-Hydroxy-4-methylpyridine C 2-Hydroxy-4-methylpyridine N-oxide A->C Oxidation B m-CPBA, DCM D 2-Hydroxy-4-methylpyridine N-oxide F 2-Isopropoxy-4-methylpyridine N-oxide D->F Williamson Ether Synthesis E NaH, Isopropyl iodide, DMF G 2-Isopropoxy-4-methylpyridine N-oxide I 4-(Chloromethyl)-2-isopropoxypyridine G->I Deoxygenative Chlorination H POCl3, heat

Caption: Synthetic workflow for 4-(Chloromethyl)-2-isopropoxypyridine.

Step 1: N-Oxidation of 2-Hydroxy-4-methylpyridine

The first step involves the oxidation of the pyridine nitrogen to form the N-oxide. This activates the methyl group for subsequent chlorination.[16]

Materials:

  • 2-Hydroxy-4-methylpyridine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve 2-hydroxy-4-methylpyridine in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve m-CPBA in DCM and add it dropwise to the cooled solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Isopropylation of 2-Hydroxy-4-methylpyridine N-oxide

This step introduces the isopropoxy group via a Williamson ether synthesis.

Materials:

  • 2-Hydroxy-4-methylpyridine N-oxide (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Isopropyl iodide (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

  • To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of 2-hydroxy-4-methylpyridine N-oxide in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add isopropyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deoxygenative Chlorination

The final step involves the deoxygenative chlorination of the N-oxide and chlorination of the methyl group.[17]

Materials:

  • 2-Isopropoxy-4-methylpyridine N-oxide (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 3.0 eq)

Protocol:

  • Carefully add phosphorus oxychloride to the 2-isopropoxy-4-methylpyridine N-oxide at 0 °C.

  • Slowly heat the reaction mixture to 90-100 °C and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 4-(chloromethyl)-2-isopropoxypyridine.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(chloromethyl)-2-isopropoxypyridine.

Sample Certificate of Analysis

A comprehensive CoA for the final product should include the following information:

TestSpecificationResultMethod
AppearanceColorless to pale yellow oilConformsVisual
Identity by ¹H NMRConforms to structureConforms¹H NMR (400 MHz, CDCl₃)
Purity by HPLC≥ 95%96.5%HPLC
Residual Solvents≤ 0.5%ConformsGC-HS
Water Content≤ 0.2%0.1%Karl Fischer

Table 3: Example Certificate of Analysis for Synthesized 4-(Chloromethyl)-2-isopropoxypyridine

HPLC Protocol for Purity Determination

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient:

  • Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

Flow Rate: 1.0 mL/min Detection: 254 nm Injection Volume: 10 µL

Procedure:

  • Prepare a sample solution of the synthesized compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Safe Handling and Storage

Chloromethylpyridines are reactive compounds and should be handled with care in a well-ventilated fume hood.[18][19][20][21][22]

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Handling:

  • Avoid inhalation of vapors and contact with skin and eyes.[21]

  • In case of contact, immediately flush the affected area with copious amounts of water.[18]

  • Use in a well-ventilated area.[22]

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[19]

  • Store away from strong oxidizing agents and moisture.[22]

G cluster_0 Precursor Qualification cluster_1 Synthesis & Purification cluster_2 Final Product QC A Source Precursors (e.g., 2-hydroxy-4-methylpyridine) B Review Supplier CoA A->B C Perform In-house QC (NMR, Purity) B->C D Execute Synthetic Protocol C->D E In-process Monitoring (TLC) D->E F Purification (Chromatography) E->F G Full Analytical Characterization (NMR, HPLC, MS) F->G H Generate Final CoA G->H I Release for R&D Use H->I

Caption: Quality control workflow for in-house synthesis.

Conclusion

While direct commercial sourcing of 4-(chloromethyl)-2-isopropoxypyridine may be challenging, a robust and reliable synthetic route from readily available precursors is achievable in a standard laboratory setting. By carefully qualifying starting materials, adhering to a well-defined synthetic protocol, and implementing rigorous analytical quality control, researchers can confidently produce this valuable building block for their drug discovery programs. This guide provides the foundational knowledge and practical steps to empower scientists in their pursuit of novel therapeutics.

References

  • 2-(Chloromethyl)pyridine - Safety Data Sheet - ChemicalBook. (2025, July 19).
  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals Limited.
  • 2-Hydroxy-4-Methylpyridine, Purity: 99.64%, Packaging Size: 25 kg - IndiaMART.
  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | P
  • In-Depth Technical Guide: Safety Precautions for Handling 4-(Chloromethyl)-2-methoxypyridine - Benchchem.
  • 2-Hydroxy-4-methylpyridine | 13466-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • 2-Hydroxy-4-methylpyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
  • 2-Chloro-4-methylpyridine, 98%, Thermo Scientific 5 mL | Buy Online.
  • Manufacturers of 2-Hydroxy-4-methylpyridine, 99%, CAS 13466-41-6, H 1935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN.
  • 2-Chloro-4-methylpyridine | 3678-62-4 | TCI AMERICA.
  • Picoline- N -oxide - Grokipedia.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine - ChemicalBook. (2026, January 17).
  • 2-Chloro-4-methylpyridine (2-Chloro-4-picoline) | Biochemical Reagent | MedChemExpress.
  • 2-Chloro-4-methylpyridine 98 3678-62-4 - Sigma-Aldrich.
  • Pyridones in drug discovery: Recent advances - ResearchG
  • 2-Hydroxy-4-methylpyridine - Chem-Impex.
  • The Role of Pyridine Intermediates in Modern Drug Discovery. (2026, February 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 4).
  • BIS CERTIFICATE FOR PYRIDINE UNDER IS 8058:2018 - Aleph INDIA.
  • Pyridine Pharmaceutical Secondary Standard; Certified Reference M
  • SAFETY D
  • Pyridine Pharmaceutical Secondary Standard; Certified Reference M
  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide - ResearchG
  • Pyridine PRODUCT NUMBER - Thermo Fisher Scientific. (2013, November 5).
  • Sigma-Aldrich COA for Pyridine 33553 | PDF - Scribd. (2006, March 3).
  • 2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester | 1451391-04-0 - Sigma-Aldrich.
  • Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine - Oxford Academic.
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis - chemicalbook.
  • Picoline-N-oxide - Wikipedia.
  • Pyridones in drug discovery: Recent advances - PubMed. (2021, April 15).
  • Pyridine N-oxide deriv
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13).
  • Pyridine: the scaffolds with significant clinical diversity - PMC.
  • Monomer Synthesis. X.1 The Preparation and Polymerization of 4-Vinylpyrimidine and 2-N,N-Dimethylamino-4-vinylpyrimidine.
  • Process for the preparation of 2,5-disubstitued pyridines - European Patent Office - EP 0897914 A1 - Googleapis.com.

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Methodological & Application

Application Note: Protocol for Etherification of 4-(Chloromethyl)-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the etherification of 4-(Chloromethyl)-2-isopropoxypyridine (CMIP). Due to the bifunctional nature of the pyridine ring—containing a reactive benzylic-like electrophile at C4 and an electron-donating isopropoxy group at C2—specific care must be taken to balance reactivity with stability. This guide provides two distinct workflows: Method A for phenolic nucleophiles (weak bases) and Method B for aliphatic alcohols (strong bases), addressing the critical challenge of self-quaternization inherent to chloromethyl pyridines.

Introduction & Mechanistic Insight

The substrate, 4-(Chloromethyl)-2-isopropoxypyridine , presents a unique reactivity profile. The chloromethyl group at the C4 position is highly activated for


 reactions due to the electron-withdrawing nature of the pyridine nitrogen.[1] However, this high reactivity introduces a stability challenge: Intermolecular Self-Quaternization .
The Stability Paradox

In its free base form, the pyridine nitrogen of one molecule can nucleophilically attack the electrophilic chloromethyl group of another, leading to rapid polymerization (formation of polypyridinium salts).

  • Implication: The starting material is best stored and handled as its Hydrochloride (HCl) salt .

  • Strategy: The protocols below are designed to neutralize the HCl salt in situ, generating the reactive free base only in the presence of the trapping nucleophile to minimize polymerization.

Reaction Scheme

The transformation involves a nucleophilic substitution (


) where an alkoxide or phenoxide displaces the chloride.

ReactionScheme SM_Salt 4-(Chloromethyl)-2- isopropoxypyridine HCl (Stable Precursor) Intermediate Free Base (Transient Species) SM_Salt->Intermediate Neutralization Base Base (e.g., Cs2CO3 or NaH) Base->Intermediate Nu Nucleophile (R-OH or Ar-OH) Product Target Ether 4-(R-oxymethyl)-2- isopropoxypyridine Nu->Product Intermediate->Product SN2 Attack (Fast) Polymer Polypyridinium Byproduct Intermediate->Polymer Self-Quaternization (If Nu is slow/absent)

Figure 1: Reaction pathway highlighting the critical competition between productive etherification and destructive self-quaternization.

Strategic Considerations

Solvent Selection
  • DMF (N,N-Dimethylformamide): The gold standard. Its high dielectric constant promotes

    
     kinetics and solubilizes inorganic bases (
    
    
    
    ,
    
    
    ).
  • Acetonitrile (MeCN): A viable alternative for phenolic couplings. Easier to remove than DMF but may require mild heating.

  • Avoid: Protic solvents (MeOH, EtOH) which will compete as nucleophiles (solvolysis).

Base Selection & Stoichiometry

Since the starting material is likely the HCl salt, one equivalent of base is consumed solely for neutralization .

  • For Phenols: Use Cesium Carbonate (

    
    ) .[2] The "Cesium Effect" improves solubility and nucleophilicity of phenols.
    
  • For Aliphatic Alcohols: Use Sodium Hydride (NaH) . It irreversibly deprotonates the alcohol to the alkoxide.

Experimental Protocols

Method A: Reaction with Phenols (Weak Nucleophiles)

Best for: Synthesizing aryl ethers (e.g., drug intermediates).

Reagents:

  • 4-(Chloromethyl)-2-isopropoxypyridine HCl (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.5 equiv) — Note: 1.0 eq for neutralization, 1.5 eq for reaction.
    
  • Potassium Iodide (KI) (0.1 equiv) — Catalyst (Finkelstein condition).

  • Solvent: Anhydrous DMF (0.1 M concentration).

Step-by-Step Procedure:

  • Nucleophile Activation: To a dry round-bottom flask under Nitrogen (

    
    ), add the Phenol (1.1 equiv) and 
    
    
    
    (2.5 equiv). Add anhydrous DMF.[1] Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
  • Substrate Addition: Cool the mixture to

    
    . Add 4-(Chloromethyl)-2-isopropoxypyridine HCl (1.0 equiv) in one portion.
    
    • Why

      
      ? To control the exotherm of neutralization and prevent immediate polymerization of the concentrated free base.
      
  • Catalysis: Add Potassium Iodide (0.1 equiv).

  • Reaction: Allow the mixture to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc).[1][3] The starting material spot (base line or low Rf) should disappear.

  • Workup: Dilute with EtOAc. Wash 3x with Water (to remove DMF) and 1x with Brine. Dry over

    
    .[4]
    
Method B: Reaction with Aliphatic Alcohols (Strong Nucleophiles)

Best for: Synthesizing alkyl ethers.

Reagents:

  • 4-(Chloromethyl)-2-isopropoxypyridine HCl (1.0 equiv)

  • Aliphatic Alcohol (1.2 equiv)

  • Sodium Hydride (NaH, 60% in oil) (2.5 equiv)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

  • Alkoxide Formation: To a flame-dried flask under

    
    , add NaH (2.5 equiv). Wash with hexanes if oil removal is desired. Suspend in anhydrous THF/DMF.
    
  • Alcohol Addition: Cool to

    
    . Add the Aliphatic Alcohol (1.2 equiv) dropwise. Stir for 30 mins until 
    
    
    
    evolution ceases.
  • Substrate Addition: Add 4-(Chloromethyl)-2-isopropoxypyridine HCl (1.0 equiv) as a solid (or solution in minimal DMF) slowly to the cold alkoxide solution.

    • Critical: The alkoxide must be in excess before the pyridine is added to ensure the free base is trapped immediately.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 1–2 hours.
    
  • Quench: Carefully quench with saturated

    
     solution at 
    
    
    
    .

Data Summary & Purification

ParameterMethod A (Phenols)Method B (Alcohols)
Base

or

NaH
Solvent DMF or AcetonitrileTHF or DMF
Temp

to


to

Additives KI (0.1 eq) optionalNone
Yield Target 75–90%60–80%
Major Impurity Unreacted PhenolElimination products (rare)
Workup & Purification Flowchart

Workup Crude Crude Reaction Mixture (DMF/THF) Quench Quench/Dilute (EtOAc + H2O/NH4Cl) Crude->Quench Extraction Phase Separation Quench->Extraction Aqueous Aqueous Layer (DMF, Salts) Extraction->Aqueous Discard Organic Organic Layer (Product + Impurities) Extraction->Organic Wash Wash: H2O (x3), Brine (x1) Dry: Na2SO4 Organic->Wash Evap Concentrate in vacuo Wash->Evap Purification Flash Chromatography Silica Gel (Hex/EtOAc or DCM/MeOH) Evap->Purification

Figure 2: Standard workup protocol to remove polar aprotic solvents and inorganic salts.

Safety & Handling

  • Vesicant Hazard: Chloromethyl pyridines are potential alkylating agents. They can cause severe skin burns and are potential mutagens. Double-gloving and working in a fume hood is mandatory.

  • Inhalation: The HCl salt is a fine powder; wear a mask or handle in a weigh station to avoid dust inhalation.

  • Waste: Quench all reaction mixtures and glassware with dilute aqueous ammonia or NaOH to destroy residual alkylating agents before disposal.

References

  • National Institutes of Health (NIH). (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC. [Link]

  • Organic Chemistry Portal. (2023). Ether Synthesis by Etherification. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for kinetics on benzyl halides).

Sources

Application Note: 4-(Chloromethyl)-2-isopropoxypyridine as a Pharmaceutical Intermediate

[1]

Executive Summary

4-(Chloromethyl)-2-isopropoxypyridine (CAS: 1357946-36-1 for HCl salt) is a high-value heterocyclic building block used to introduce the 2-isopropoxypyridine motif into drug candidates.[1] This structural unit is increasingly favored in medicinal chemistry as a bioisostere for 2-alkoxyphenyl groups, offering improved aqueous solubility (due to the pyridine nitrogen) and optimized metabolic stability compared to methoxy analogs.[1]

This guide details the protocols for handling, activating, and reacting this intermediate to synthesize diverse scaffolds, including GPBAR1 (TGR5) agonists and kinase inhibitors .

Chemical Profile & Strategic Value[1][2]

Identity & Properties
PropertyData
Chemical Name 4-(Chloromethyl)-2-isopropoxypyridine Hydrochloride
CAS Number 1357946-36-1 (HCl salt); Free base varies
Molecular Formula C9H12ClNO[1] · HCl (Salt)
Molecular Weight 222.11 g/mol (HCl salt)
Appearance White to off-white hygroscopic solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in hexanes
Stability High Risk: The free base is prone to polymerization and hydrolysis. Store as HCl salt at -20°C under Argon.
Structural Activity Relationship (SAR) Advantages

The 2-isopropoxy group serves two critical functions in drug design:

  • Steric Bulk: The isopropyl group fills hydrophobic pockets more effectively than a methyl group, often increasing potency in GPCR targets [1].

  • Electronic Modulation: The alkoxy group at the 2-position donates electrons into the pyridine ring, modulating the basicity of the ring nitrogen and altering the pKa of the final drug molecule, which can improve oral bioavailability.

Safety & Handling Protocols (Critical)

Warning: 4-(Chloromethyl)pyridines are potent alkylating agents.[1] They are potential vesicants and lachrymators .

  • Storage: Always store as the Hydrochloride salt . The free base is unstable and can self-polymerize (intermolecular N-alkylation) or hydrolyze to the alcohol (4-(hydroxymethyl)-2-isopropoxypyridine) upon exposure to moisture.[1]

  • Neutralization: If the free base is required for a reaction, generate it in situ using a biphasic wash (DCM/Sat. NaHCO3) immediately prior to use. Do not store the free base.

  • Quenching: Quench all reaction mixtures and glassware with a dilute solution of ammonia or morpholine to destroy residual alkylating agent before disposal.

Synthesis & Reaction Pathways[2][3][4][5][6][7]

The following diagram illustrates the preparation of the intermediate and its downstream applications in N-alkylation (amines) and S-alkylation (thiols).

GStart2-Chloro-4-methylpyridineStep12-Isopropoxy-4-methylpyridineStart->Step1NaOiPr, iPrOHRefluxStep22-Isopropoxy-4-pyridinemethanolStep1->Step21. mCPBA2. Ac2O3. HydrolysisIntermediate4-(Chloromethyl)-2-isopropoxypyridine (HCl)Step2->IntermediateSOCl2, DCMor MsCl/LiClProductAN-AlkylatedAPI ScaffoldIntermediate->ProductA+ Secondary AmineK2CO3, MeCN, 60°CProductBS-AlkylatedThioetherIntermediate->ProductB+ Thiol/ThiophenolNaH, DMF, 0°C

Figure 1: Synthetic route to 4-(Chloromethyl)-2-isopropoxypyridine and its divergent applications in API synthesis.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (General Procedure)

This protocol is optimized to minimize the formation of quaternary ammonium salts and hydrolysis byproducts.

Reagents:

  • Amine Substrate (1.0 equiv)

  • 4-(Chloromethyl)-2-isopropoxypyridine HCl (1.1 equiv)[1]

  • Potassium Carbonate (K2CO3) (3.0 equiv) or DIPEA (3.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv) - Catalyst[1]

  • Acetonitrile (Anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the Amine Substrate in anhydrous Acetonitrile (0.1 M concentration).

  • Base Addition: Add K2CO3 (powdered, dried) and KI . Stir for 10 minutes at room temperature.

    • Note: KI generates the more reactive iodide intermediate in situ (Finkelstein condition), accelerating the reaction and allowing milder temperatures.

  • Electrophile Addition: Add 4-(Chloromethyl)-2-isopropoxypyridine HCl in one portion.

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by LC-MS.[1]

    • Target Mass: Look for M+1 = [Amine Mass] + 149.1 (C9H12NO fragment).

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4. Purify via Flash Column Chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: S-Alkylation for Thioether Synthesis

Used in the synthesis of PPAR agonists or specific kinase inhibitors where a thioether linker is required.

Step-by-Step:

  • Thiol Activation: In a dried vial, dissolve the Thiol/Thiophenol (1.0 equiv) in anhydrous DMF at 0°C.

  • Deprotonation: Carefully add NaH (60% in oil, 1.2 equiv). Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation: Add 4-(Chloromethyl)-2-isopropoxypyridine HCl (1.1 equiv) portion-wise.

    • Critical: The extra equivalent of base (NaH) accounts for the HCl salt of the pyridine. If using free base (freshly prepared), reduce NaH to 1.1 equiv.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Carefully quench with saturated NH4Cl solution. Extract with EtOAc.

Analytical Validation (QC)

When characterizing the intermediate or final product, look for these diagnostic NMR signals:

NucleusSignalChemical Shift (δ ppm)Assignment
1H NMR Doublet (6H)~1.30 - 1.35Isopropyl -CH3 groups
1H NMR Septet (1H)~5.20 - 5.30Isopropyl -CH- (methine)
1H NMR Singlet (2H)~4.50 (Intermediate)-CH2-Cl (Benzylic)
1H NMR Singlet (2H)~3.50 - 3.80 (Product)-CH2-N (Alkylated Product)
13C NMR Peak~163.0 - 164.0C2 of Pyridine (attached to O-iPr)

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield / Hydrolysis Wet solvents or atmospheric moisture.[1]The chloromethyl group is highly susceptible to hydrolysis. Use strictly anhydrous solvents and keep under inert atmosphere.
Polymerization Free base stored too long or too concentrated.Always handle as the HCl salt. If free base is needed, use immediately in dilute solution.
Incomplete Reaction Steric hindrance of the amine.Add 0.5 equiv of NaI or TBAI (tetrabutylammonium iodide) to switch the leaving group to Iodide (more reactive). Increase temp to 80°C.

References

  • GPBAR1 (TGR5) Agonists: The 2-isopropoxypyridine moiety is utilized in the optimization of TGR5 agonists for metabolic disorders. See WO2012117000A1 for related boronic acid coupling strategies.

  • Prion Disease Therapeutics: Synthesis of aminothiazoles involving 2-isopropoxypyridine intermediates.[1] Li, Z. et al. "2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease."ChemMedChem, 2013.[1]

  • General Pyridine Reactivity: Detailed kinetics of chloromethylpyridine substitutions. BenchChem Technical Guides.

  • Chemical Data: PubChem Compound Summary for 4-(Chloromethyl)pyridine derivatives.

Application Notes & Protocols: Strategic Coupling of 4-(Chloromethyl)-2-isopropoxypyridine with Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Thioether-Linked Pyridines

The synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, molecules bearing a thioether linkage at the 4-position are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. The specific scaffold, 2-isopropoxy-4-(thiomethyl)pyridine, combines a lipophilic isopropoxy group, which can enhance membrane permeability, with a versatile thioether linkage that can modulate biological activity and serve as a handle for further functionalization.

4-(Chloromethyl)-2-isopropoxypyridine is a key electrophilic building block for accessing this scaffold. Its reactivity is centered on the chloromethyl group, which behaves as a reactive "benzylic-like" halide. The coupling of this electrophile with a diverse range of thiols provides a direct and efficient route to a library of thioether products. This document serves as a comprehensive guide for researchers, detailing the mechanistic underpinnings, reaction optimization strategies, and detailed laboratory protocols for this important transformation.

Reaction Mechanism: A Selective S_N2 Pathway

The coupling reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The process can be dissected into two primary steps:

  • Activation of the Nucleophile: In the presence of a suitable base, the thiol (R-SH) is deprotonated to form a highly nucleophilic thiolate anion (RS⁻). Thiols are generally more acidic than their alcohol counterparts, facilitating this deprotonation with moderately strong bases.[1][2]

  • Nucleophilic Attack and Displacement: The generated thiolate anion attacks the electrophilic carbon of the chloromethyl group. This attack occurs from the backside relative to the C-Cl bond, leading to a concerted bond formation (C-S) and bond cleavage (C-Cl) through a single pentacoordinate transition state.[3][4]

Thiolates are excellent nucleophiles for S_N2 reactions due to the high polarizability and relatively low basicity of sulfur.[1][2] This inherent property strongly favors the desired S_N2 pathway at the chloromethyl group over potential competing side reactions, such as elimination or nucleophilic aromatic substitution (S_NAr) on the pyridine ring itself.

Caption: Figure 1: S_N2 Mechanism for Thioether Formation.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success and efficiency of the coupling reaction hinge on the careful selection of four key parameters: the base, the solvent, the temperature, and the stoichiometry.

Parameter Recommendation Rationale & Causality Ref.
Base K₂CO₃, Cs₂CO₃, NaH, KOHThe base deprotonates the thiol to the more nucleophilic thiolate. Weaker inorganic bases like K₂CO₃ are often sufficient and minimize side reactions. Stronger bases like NaH or KOH can be used for less acidic thiols but require anhydrous conditions and careful handling.[3][5]
Solvent DMF, Acetonitrile (MeCN), DMSOPolar aprotic solvents are ideal. They solvate the counter-ion of the base but leave the thiolate nucleophile relatively "naked" and highly reactive, accelerating the S_N2 reaction. DMF is a common and effective choice.[3][5][6]
Temperature Room Temperature (20-25 °C)The reaction is typically facile and proceeds efficiently at ambient temperature. Gentle heating (40-50 °C) may be employed for less reactive or sterically hindered thiols to increase the reaction rate, but this also increases the risk of side product formation.[3]
Stoichiometry Thiol (1.0-1.2 eq.), Base (1.5-2.0 eq.)A slight excess of the thiol can ensure complete consumption of the electrophile. Using at least 1.5 equivalents of a base like K₂CO₃ ensures efficient deprotonation of the thiol and drives the reaction to completion.[3]

Experimental Protocol: General Procedure

This protocol provides a robust, step-by-step method for the coupling of various thiols with 4-(chloromethyl)-2-isopropoxypyridine.

Materials and Equipment
  • 4-(chloromethyl)-2-isopropoxypyridine (1.0 eq.)

  • Thiol of choice (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Visual Workflow

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge flask with K₂CO₃ and anhydrous DMF B 2. Add Thiol (1.1 eq.) to the suspension A->B C 3. Stir for 15 min at room temperature B->C D 4. Add 4-(chloromethyl)-2-isopropoxypyridine (1.0 eq.) solution in DMF C->D E 5. Stir at room temperature for 2-4 hours D->E F 6. Monitor by TLC or LC-MS until starting material is consumed E->F G 7. Quench with water and extract with ethyl acetate F->G H 8. Wash organic layer with brine, dry over Na₂SO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography I->J

Sources

Application Note: Strategic Synthesis of 2-Isopropoxypyridine Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a nitrogen-bearing heterocycle, is a cornerstone of modern medicinal chemistry, integral to the structure of thousands of approved drugs.[1][2][3] Its unique properties, including its ability to act as a hydrogen bond acceptor and its polar nature, enhance the solubility and bioavailability of drug candidates.[2][3] Within the vast chemical space of pyridine derivatives, the 2-alkoxy substituted pyridines, and specifically the 2-isopropoxy motif, have emerged as a "privileged scaffold." This term denotes a molecular framework that demonstrates versatile binding to a range of biological targets, making it a highly valuable component in the design of novel therapeutics.[1][4] This guide provides a detailed exploration of the strategic advantages, synthetic methodologies, and practical protocols for the preparation of 2-isopropoxypyridine derivatives, aimed at researchers and professionals in the field of drug discovery.

The Strategic Advantage of the 2-Isopropoxy Motif in Medicinal Chemistry

The incorporation of a 2-isopropoxy group onto a pyridine scaffold is not a trivial structural modification; it is a strategic decision made to enhance the drug-like properties of a molecule. The rationale behind this choice is rooted in several key physicochemical and pharmacokinetic principles.

  • Metabolic Stability: Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a critical factor determining a drug's half-life and bioavailability.[5][6] The isopropoxy group, particularly the branched isopropyl moiety, can sterically hinder enzymatic attack at or near the pyridine ring, thereby improving the molecule's metabolic stability.[5] Predicting and mitigating metabolic instability early in the discovery process is crucial to avoid late-stage failures.[7][8]

  • Physicochemical Properties: The 2-isopropoxy group can significantly influence a molecule's lipophilicity and solubility.[9] This delicate balance is crucial for a drug's ability to permeate cell membranes and remain soluble in physiological fluids. The ether linkage can act as a hydrogen bond acceptor, which can improve aqueous solubility, a common challenge in drug development.[2]

  • Target Engagement: The oxygen atom of the isopropoxy group can serve as a crucial hydrogen bond acceptor, forming key interactions with amino acid residues in the binding pocket of a biological target, such as a kinase or receptor. This can lead to enhanced potency and selectivity.[9] A notable example is the series of 2-aryloxy-4-alkoxy-pyridines identified as potent antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, where the alkoxy group plays a key role.[10][11]

Synthetic Pathways to 2-Isopropoxypyridine Derivatives

The synthesis of 2-isopropoxypyridine derivatives can be approached through several reliable methods. The choice of synthetic route is dictated by factors such as the availability of starting materials, the presence of other functional groups on the pyridine ring, and the desired scale of the reaction.

Classical Nucleophilic Aromatic Substitution (SNAr): The Workhorse Method

The most direct and widely used method for installing a 2-isopropoxy group is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halide (Cl, Br), from the 2-position of the pyridine ring by an isopropoxide nucleophile.[12][13]

Mechanism: The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to attack by nucleophiles, especially at the 2- and 4-positions.[12][13] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[14][15] The presence of electron-withdrawing groups on the pyridine ring can accelerate this reaction.[14]

Causality in Experimental Design:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to deprotonate isopropanol, generating the potent isopropoxide nucleophile.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: The reaction often requires heating to overcome the activation energy associated with the disruption of aromaticity in the first step.

SNAr_Mechanism

Caption: SNAr mechanism for 2-isopropoxypyridine synthesis.

Palladium-Catalyzed C-O Cross-Coupling: The Precision Tool

For substrates that are sensitive to the strongly basic conditions of the SNAr reaction, or when milder conditions are desired, the Buchwald-Hartwig C-O cross-coupling reaction is a powerful alternative.[16][17] This palladium-catalyzed method allows for the formation of the C-O bond between a 2-halopyridine and isopropanol.[18]

Mechanism: The catalytic cycle involves the oxidative addition of the 2-halopyridine to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base, and finally, reductive elimination to form the 2-isopropoxypyridine product and regenerate the Pd(0) catalyst.[16][19]

Causality in Experimental Design:

  • Catalyst System: This reaction requires a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[19] The choice of ligand (e.g., BINAP, Xantphos) is critical and can significantly impact reaction efficiency and scope.[16][18]

  • Base: While a base is still required, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective, which increases the reaction's functional group tolerance.[19]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly employed.[17]

Decision Framework for Synthetic Route Selection

Choosing the optimal synthetic strategy is a critical step that can save significant time and resources. The following decision tree provides a framework for making this choice based on substrate properties.

Decision_Tree

Caption: Decision tree for selecting a synthetic strategy.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems. Successful execution, confirmed by the characterization methods outlined in Section 4, validates the procedure.

Protocol 1: General Procedure for SNAr Synthesis of 2-Isopropoxypyridine

Materials:

  • 2-Chloropyridine derivative (1.0 eq)

  • Isopropanol (5.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Nucleophile Formation: Cool the THF to 0 °C in an ice bath. Carefully add sodium hydride in portions to the stirred solvent. Slowly add isopropanol dropwise to the suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction: Add the 2-chloropyridine derivative to the flask. Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65-70 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-isopropoxypyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig C-O Coupling

Materials:

  • 2-Bromopyridine derivative (1.0 eq)

  • Isopropanol (2.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous Toluene

Procedure:

  • Setup: To a flame-dried Schlenk tube, add the 2-bromopyridine derivative, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Reagent Addition: Add anhydrous toluene and isopropanol via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-isopropoxypyridine product.

Characterization and Quality Control

Confirmation of the structure and purity of the synthesized compounds is essential. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the product.[20][21][22] The characteristic signals for the isopropyl group (a doublet and a septet in ¹H NMR) and the shifts in the aromatic pyridine signals confirm successful substitution.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.[20][23]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.[24]

Data Summary: Comparison of Synthetic Methods

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig C-O Coupling
Starting Material 2-Chloro or 2-Fluoropyridine2-Bromo or 2-Iodopyridine, Triflates
Key Reagents Strong Base (NaH, KOtBu)Pd Catalyst, Phosphine Ligand, Weaker Base
Temperature 25 - 100 °C80 - 110 °C
Functional Group Tolerance Moderate (sensitive to strong bases)High (compatible with many functional groups)
Cost & Scalability Generally lower cost, highly scalableHigher cost (catalyst & ligand), scalable
Primary Advantage Simplicity, cost-effectivenessBroad substrate scope, mild conditions

Conclusion

The 2-isopropoxypyridine scaffold is a validated and highly valuable component in the modern drug discovery toolkit. Its ability to confer improved metabolic stability and favorable physicochemical properties makes it a desirable feature in many therapeutic candidates. A thorough understanding of the primary synthetic routes—Nucleophilic Aromatic Substitution and Buchwald-Hartwig C-O coupling—allows medicinal chemists to strategically and efficiently incorporate this motif. By carefully selecting the appropriate methodology based on substrate characteristics and project requirements, researchers can accelerate the synthesis of novel derivatives and ultimately, the discovery of new medicines.

References

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Topic: Grignard Reaction Compatibility with 4-(Chloromethyl)-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-2-isopropoxypyridine is a valuable heterocyclic building block in medicinal chemistry, featuring multiple reactive sites that present both opportunities and challenges for synthetic functionalization. This application note provides a detailed guide to navigating the complexities of Grignard reactions with this substrate. We delve into the competing reaction pathways, offering scientifically-grounded strategies and detailed protocols to achieve chemoselective C-C bond formation at the chloromethyl position. By carefully controlling reaction parameters such as temperature, addition rate, and solvent, researchers can minimize side reactions and maximize the yield of the desired cross-coupled products. This guide is intended to provide both the theoretical understanding and the practical, field-proven protocols necessary for the successful application of Grignard chemistry to this versatile pyridine derivative.

Scientific Rationale: Understanding Substrate Reactivity

The successful application of Grignard reagents to 4-(Chloromethyl)-2-isopropoxypyridine hinges on understanding the molecule's distinct reactive sites. The Grignard reagent, being both a potent nucleophile and a strong base, can interact with the substrate in several ways.[1] The key to a successful reaction is directing its reactivity toward the desired pathway while suppressing undesirable side reactions.

  • The Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes the C2 and C4 positions susceptible to nucleophilic attack.[2] While the C2 position is substituted with an electron-donating isopropoxy group, the C4 position remains a potential site for undesired Grignard addition. Furthermore, the lone pair on the pyridine nitrogen can act as a Lewis base, coordinating to the magnesium center of the Grignard reagent.

  • The Chloromethyl Group: This functional group is analogous to a benzylic halide. The carbon atom is electrophilic and susceptible to nucleophilic substitution (S_N2) reactions. The stability of a potential benzylic-like carbocation or radical intermediate enhances the reactivity of this position.[3][4] This is the target site for the desired C-C bond formation.

The primary challenge is the chemoselective reaction of the Grignard reagent at the chloromethyl group over nucleophilic addition to the pyridine ring or other side reactions.

G sub 4-(Chloromethyl)-2-isopropoxypyridine ring Pyridine Ring (Nucleophilic Addition at C4/C6) sub->ring Potential Side Reaction chloro Chloromethyl Group (Desired SN2-type Attack) sub->chloro Target Reaction Pathway nitrogen Pyridine Nitrogen (Lewis Base Coordination) sub->nitrogen Potential Interaction

Caption: Key reactive sites of 4-(Chloromethyl)-2-isopropoxypyridine.

Competing Reaction Pathways and Control Strategies

The outcome of the reaction is a competition between kinetic and thermodynamic pathways. Careful control of reaction conditions is paramount to favor the desired product.

G start Substrate + R-MgX side1 Side Product 1 (Addition to Pyridine Ring) start->side1 High Temp / Fast Addition side2 Side Product 2 (Wurtz-type Dimer) start->side2 High Local Concentration side3 Other Byproducts start->side3 control Reaction Control - Low Temperature - Slow Addition - Solvent Choice (THF) start->control desired Desired Product (Substitution at -CH2Cl) control->desired Favors Kinetic Control

Caption: Controlling competing reaction pathways.

Key Control Strategies:
  • Temperature: Low temperatures (e.g., -78 °C to 0 °C) are crucial. This slows down all reaction rates but tends to favor the kinetically controlled product, which is often the desired substitution at the more reactive chloromethyl position. Unwanted additions to the aromatic ring typically have a higher activation energy.

  • Rate of Addition: Slow, dropwise addition of the Grignard reagent to the solution of the pyridine substrate is essential. This maintains a low concentration of the Grignard reagent at all times, minimizing side reactions such as Wurtz-type homocoupling of the chloromethyl group.[5]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the recommended solvent. Its ability to solvate the magnesium center of the Grignard reagent helps maintain its reactivity and solubility.[6] Absolute anhydrous conditions are mandatory, as Grignard reagents are strong bases that are readily quenched by protic sources like water.[5][6][7]

Experimental Protocols

Safety Precaution: Grignard reactions are moisture-sensitive and can be exothermic. All procedures must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

Protocol 1: Chemoselective Cross-Coupling with a Grignard Reagent

This protocol is designed to favor the nucleophilic substitution at the chloromethyl position.

Materials:

  • 4-(Chloromethyl)-2-isopropoxypyridine

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

Workflow Diagram:

G setup 1. Setup - Flame-dry glassware - Inert atmosphere (N2/Ar) reagents 2. Reagents - Dissolve substrate in THF - Cool to -78 °C setup->reagents addition 3. Reaction - Slow, dropwise addition  of Grignard reagent reagents->addition warm 4. Warm & Monitor - Slowly warm to RT - Monitor by TLC/GC-MS addition->warm quench 5. Quench - Cool to 0 °C - Add sat. aq. NH4Cl warm->quench workup 6. Workup - Extraction with EtOAc - Wash & Dry quench->workup purify 7. Purification - Column Chromatography workup->purify

Caption: Experimental workflow for the Grignard reaction.

Step-by-Step Procedure:

  • Preparation: Assemble the flame-dried three-neck flask with a stir bar, two septa, and a condenser attached to the inert gas line. Purge the system with inert gas for 10-15 minutes.

  • Reagent Loading: In the flask, dissolve 4-(Chloromethyl)-2-isopropoxypyridine (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 eq.) dropwise via syringe over 30-60 minutes. Maintain the temperature at -78 °C during the addition. An exotherm may be observed; adjust the addition rate to keep the temperature stable.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for an additional hour. Then, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Stir for 15 minutes until two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data and Expected Outcomes

The success of the reaction is highly dependent on the nature of the Grignard reagent and strict adherence to the protocol.

Grignard Reagent (R-MgX)Stoichiometry (eq.)Temp (°C)Expected Major ProductPotential Byproducts
Phenylmagnesium bromide1.1-78 to RT4-(Benzyl)-2-isopropoxypyridineBiphenyl, Ring-addition product
Ethylmagnesium chloride1.1-78 to RT2-Isopropoxy-4-propylpyridineRing-addition, Wurtz dimer
Vinylmagnesium bromide1.1-78 to RT2-Isopropoxy-4-(prop-2-en-1-yl)pyridinePolymerization, Ring-addition
tert-Butylmagnesium chloride1.1-78 to RTLow yield expected due to steric hindranceStarting material, Elimination product

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion 1. Inactive Grignard reagent (quenched by moisture/air).2. Poor quality magnesium or alkyl halide used for Grignard prep.3. Insufficient reaction time/temperature.1. Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware and solvents are scrupulously dry.[5]2. Activate magnesium with iodine or crushing if preparing in-house.[5][8]3. Allow reaction to stir longer at room temperature after initial low-temp addition.
Recovery of starting material Grignard reagent was quenched before it could react.Re-run the reaction with meticulous attention to anhydrous conditions.
Formation of multiple products 1. Reaction temperature was too high.2. Grignard reagent was added too quickly.1. Maintain temperature strictly at -78 °C during addition.2. Use a syringe pump for very slow and controlled addition.
Significant Wurtz dimer High local concentration of Grignard reagent leading to metal-halogen exchange followed by coupling.Dilute the reaction mixture and ensure very slow addition of the Grignard reagent.

Conclusion

The reaction of Grignard reagents with 4-(Chloromethyl)-2-isopropoxypyridine is a challenging yet feasible transformation. Chemoselectivity is the critical hurdle, which can be overcome by leveraging kinetic control through low temperatures and slow addition rates. The protocols and strategies outlined in this note provide a robust framework for researchers to successfully synthesize novel 4-substituted-2-isopropoxypyridine analogues, which are of significant interest in the fields of drug discovery and materials science.

References

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Application Note: Strategic Formylation of 4-(Chloromethyl)-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The conversion of 4-(chloromethyl)-2-isopropoxypyridine (Compound 1 ) to 2-isopropoxyisonicotinaldehyde (Compound 2 ) is a pivotal transformation in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and various kinase inhibitors.

While the chloromethyl moiety is a versatile electrophile, the presence of the 2-isopropoxy group introduces a critical stability constraint. Strong acidic conditions—often used in standard benzylic halide hydrolyses—can cleave the isopropoxy ether, resulting in the formation of the thermodynamically stable but unwanted 2-pyridone impurity.

This Application Note details two validated protocols designed to balance scalability with functional group tolerance:

  • Method A (The Sommelet Reaction): A streamlined, one-pot protocol ideal for scale-up, utilizing hexamethylenetetramine (HMTA).

  • Method B (Hydrolysis-Oxidation Sequence): A high-fidelity, two-step route utilizing mild hydrolysis followed by Manganese Dioxide (

    
    ) oxidation, preferred for medicinal chemistry campaigns requiring ultra-high purity.
    

Retrosynthetic Analysis & Pathway Selection

The transformation requires the oxidation of a benzylic-type carbon from oxidation state -1 (halide) to +1 (aldehyde).

ReactionPathways SM 4-(Chloromethyl)- 2-isopropoxypyridine Salt Hexaminium Salt SM->Salt HMTA CHCl3, Reflux Alcohol 4-(Hydroxymethyl)- 2-isopropoxypyridine SM->Alcohol CaCO3, H2O Dioxane, 100°C Product 2-Isopropoxy- isonicotinaldehyde Salt->Product Sommelet Hydrolysis (AcOH/H2O) Alcohol->Product MnO2, DCM or Swern Ox.

Figure 1: Strategic reaction pathways. The Blue path (Sommelet) is favored for process efficiency. The Yellow path (Stepwise) is favored for purity control.

Method A: The Sommelet Reaction (Process Route)

The Sommelet reaction is the preferred method for scale-up due to its atom economy and avoidance of heavy metal oxidants. It proceeds via the formation of a quaternary hexaminium salt, which is subsequently hydrolyzed.[1][2]

Mechanism of Action

The reaction exploits the non-nucleophilic nature of the bridgehead nitrogens in HMTA to mono-alkylate. The subsequent hydrolysis relies on a redox exchange where one methylamine unit is reduced while the benzylic carbon is oxidized.

SommeletMechanism Step1 1. Quaternization (SN2 Attack by HMTA) Step2 2. Hydrolysis to Primary Amine (Acidic cleavage of HMTA core) Step1->Step2 aq. AcOH, Reflux Step3 3. Imine Formation (Transamination) Step2->Step3 [Redox Step] Step4 4. Hydrolysis of Imine (Release of Aldehyde + NH3) Step3->Step4 H2O

Figure 2: Simplified mechanistic flow of the Sommelet transformation.

Detailed Protocol

Reagents:

  • 4-(Chloromethyl)-2-isopropoxypyridine (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.1 eq)

  • Chloroform (

    
    ) or Acetonitrile (
    
    
    
    )
  • Acetic Acid (50% aqueous solution)

Procedure:

  • Salt Formation:

    • Dissolve Compound 1 (10.0 g, 54 mmol) in

      
       (100 mL).
      
    • Add HMTA (8.3 g, 59 mmol) in one portion.

    • Heat to reflux (

      
      ) for 4 hours. A white precipitate (the hexaminium salt) will form.
      
    • Checkpoint: TLC (50% EtOAc/Hex) should show consumption of starting material (

      
      ).
      
    • Cool to room temperature.[3] Filter the white solid and wash with cold

      
       (2 x 20 mL) to remove unreacted starting material. Dry the salt under vacuum.[4]
      
  • Hydrolysis (The Critical Step):

    • Suspend the dried hexaminium salt in 50% aqueous Acetic Acid (100 mL).

    • Caution: Do not use concentrated HCl; strong mineral acids may cleave the isopropoxy ether.

    • Reflux the mixture (

      
      ) for 2-3 hours. The solution will turn clear and then yellow.
      
    • Monitor by LC-MS for the appearance of the aldehyde peak (M+H 166.08).

  • Work-up:

    • Cool the mixture to

      
      .
      
    • Neutralize carefully with saturated

      
       solution to pH 7-8. Note: Gas evolution (
      
      
      
      ) will be vigorous.
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (SiO2, 0-20% EtOAc in Hexanes). The aldehyde is less polar than the corresponding alcohol.

Method B: Hydrolysis + MnO2 Oxidation (High Fidelity Route)

This route is recommended when the starting material contains impurities or if the Sommelet conditions cause partial ether cleavage.

Step 1: Mild Hydrolysis
  • Reagents:

    
     (2.0 eq), 1,4-Dioxane/Water (1:1).
    
  • Protocol:

    • Dissolve Compound 1 in Dioxane/Water (0.2 M).

    • Add

      
       and heat to reflux overnight. The weak base prevents ether cleavage while displacing the chloride.
      
    • Extract with EtOAc and concentrate to yield 4-(hydroxymethyl)-2-isopropoxypyridine .

Step 2: Selective Oxidation
  • Reagents: Activated Manganese Dioxide (

    
    ) (10.0 eq), DCM.
    
  • Protocol:

    • Dissolve the intermediate alcohol in DCM.

    • Add activated

      
       (excess is required due to surface area dependence).
      
    • Stir at room temperature for 16 hours.

    • Filter through a Celite pad.

    • Concentrate to yield the pure aldehyde.

Comparative Data & QC Specifications

ParameterMethod A (Sommelet)Method B (Hydrolysis + MnO2)
Overall Yield 65 - 75%75 - 85%
Reaction Time ~8 Hours (One Pot)~24 Hours (Two Steps)
Atom Economy HighLow (Due to excess MnO2)
Purity Profile Good (Trace amine salts)Excellent
Scalability High (>1 kg feasible)Moderate (Filtration of MnO2 is rate-limiting)
Analytical Validation (Typical Data)
  • 1H NMR (400 MHz, CDCl3):

    
     10.05 (s, 1H, CHO), 8.35 (d, J=5.1 Hz, 1H, Py-H6), 7.21 (dd, 1H, Py-H5), 7.05 (s, 1H, Py-H3), 5.35 (sept, 1H, CH-iPr), 1.38 (d, 6H, CH3).
    
  • Key Diagnostic: Disappearance of the singlet at

    
     4.55 ppm (
    
    
    
    ) and appearance of the aldehyde proton at
    
    
    10.05 ppm.

Safety & Handling

  • Lachrymator: 4-(Chloromethyl)-2-isopropoxypyridine is a potent alkylating agent and lachrymator. Handle only in a fume hood.

  • HMTA: Decomposes to release formaldehyde and ammonia. Ensure adequate ventilation.

  • MnO2: Finely divided solid; inhalation hazard. Use a dust mask during weighing and filtration.

References

  • Sommelet Reaction Review: Angyal, S. J. (2011).[2] "The Sommelet Reaction". Organic Reactions, 8, 197–217.[2]

  • Kornblum Oxidation: Kornblum, N., et al. (1959).[5] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides to Aldehydes". Journal of the American Chemical Society, 81(15), 4113–4114.[5]

  • Pyridine Reactivity: BenchChem Application Notes. "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine".

  • Alternative Oxidation: Podlech, J. (2007). "Oxidation of Halides and Tosylates". Science of Synthesis, 25, 20.

Sources

Troubleshooting & Optimization

Stability of 4-(Chloromethyl)-2-isopropoxypyridine in aqueous basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile, handling, and troubleshooting of 4-(Chloromethyl)-2-isopropoxypyridine (and its hydrochloride salt) in aqueous basic environments.

Executive Technical Summary

4-(Chloromethyl)-2-isopropoxypyridine is a highly reactive electrophilic intermediate. While the 2-isopropoxy group provides electron density to the pyridine ring (via resonance), the 4-chloromethyl moiety renders the molecule susceptible to two primary degradation pathways in basic media:

  • Hydrolysis: Rapid conversion to 4-(hydroxymethyl)-2-isopropoxypyridine (the "carbinol").

  • Self-Alkylation (Polymerization): Intermolecular nucleophilic attack of the pyridine nitrogen onto the chloromethyl group of another molecule, leading to insoluble, dark-colored polypyridinium salts (tars).

Critical Rule: The free base is thermodynamically unstable. In aqueous base, the half-life (


) is pH- and concentration-dependent but generally measured in minutes to hours.

Interactive Troubleshooting Guide (Q&A)

Category A: Visual Observations & Degradation

Q1: Upon neutralizing the HCl salt in water/NaOH, the solution turned yellow, then rapidly darkened to a brown/black oil. What happened? Diagnosis: You witnessed uncontrolled self-alkylation (polymerization) . Technical Explanation: When you neutralize the stable HCl salt, you generate the neutral "free base." The pyridine nitrogen, made more nucleophilic by the electron-donating 2-isopropoxy group, attacks the electrophilic chloromethyl carbon of a neighboring molecule. This chain reaction creates a polypyridinium polymer (often black tar). Corrective Action:

  • Dilution: Perform neutralization in high dilution to minimize intermolecular collisions.

  • Biphasic Capture: Use a biphasic system (e.g., DCM/Aq. NaOH or MTBE/Aq. K2CO3).[1] As the free base forms, it immediately partitions into the organic layer, protecting it from the aqueous base and reducing the local concentration of the "reactive species" in the aqueous phase.

Q2: My LC-MS shows a mass shift of -18.5 Da (loss of Cl, gain of OH). Is this the product? Diagnosis: No, this is the hydrolysis byproduct . Technical Explanation: In aqueous base (


), the hydroxide ion (

) acts as a nucleophile, displacing the chloride via an

mechanism. The product is 4-(Hydroxymethyl)-2-isopropoxypyridine . Prevention:
  • Lower Temperature: Conduct basic manipulations at

    
     to 
    
    
    
    .
  • Reduce Exposure Time: Quench or extract the free base immediately (within <5 minutes) after generation.

Category B: Process Optimization

Q3: Can I store the free base in an aqueous basic solution for later use? Answer: Absolutely not. Reasoning: The compound will degrade completely within hours.

  • Protocol: Always store the compound as the Hydrochloride (HCl) salt . It is stable for months/years if kept dry and cool (

    
    ). Generate the free base in situ only immediately prior to the next reaction step.
    

Q4: I need to react this with an amine. Should I deprotonate the salt first? Answer: Avoid pre-deprotonation if possible. Recommended Workflow: Use a "one-pot" protocol. Add the amine nucleophile and a non-nucleophilic base (e.g., DIPEA or inorganic carbonate) directly to the suspension of the chloromethylpyridine HCl salt. This ensures the free base reacts with your desired amine faster than it can react with itself or water.

Mechanistic Pathways & Stability Data[2]

The following diagram illustrates the competing pathways when the stable HCl salt is exposed to aqueous base.

StabilityPathways HCl_Salt STABLE FORM HCl Salt (Protonated Pyridine) Free_Base REACTIVE INTERMEDIATE Free Base (Neutral Pyridine) HCl_Salt->Free_Base NaOH / NaHCO3 (Deprotonation) Alcohol HYDROLYSIS PRODUCT 4-(Hydroxymethyl)-2- isopropoxypyridine Free_Base->Alcohol + H2O / OH- (Hydrolysis SN2) Polymer DEGRADATION PRODUCT Polypyridinium Salt (Black Tar) Free_Base->Polymer + Free Base (Self-Alkylation)

Caption: Figure 1. Competing degradation pathways upon neutralization of 4-(Chloromethyl)-2-isopropoxypyridine HCl.

Quantitative Stability Summary (Estimated)
ConditionpHDominant PathwayApprox. Half-Life (

)
Acidic < 4.0None (Stable)> 1 Year (Solid state)
Neutral 7.0Slow HydrolysisHours to Days
Mild Base 8-10Hydrolysis30 - 120 Minutes
Strong Base > 12Rapid Hydrolysis< 15 Minutes
Concentrated > 9PolymerizationMinutes (Visibly darkens)

Recommended Experimental Protocols

Protocol A: Safe Generation of Free Base (Biphasic Extraction)

Use this method if you must isolate the free base for a reaction in non-polar solvent.

  • Preparation: Dissolve 4-(Chloromethyl)-2-isopropoxypyridine HCl salt (1.0 eq) in DCM (dichloromethane) or MTBE (10 vol). The salt will likely remain suspended.

  • Cooling: Cool the suspension to

    
    .
    
  • Neutralization: Slowly add cold Saturated Aqueous

    
     (3.0 eq) with vigorous stirring.
    
    • Note: Carbonate is preferred over Hydroxide to minimize hydrolysis risk.

  • Separation: Stir for max 5-10 minutes until the solid dissolves. Immediately separate the layers.

  • Drying: Dry the organic layer over

    
     (cold) for 5 minutes.
    
  • Usage: Filter and use the solution immediately . Do not concentrate to dryness if possible; solvent exchange is safer.

Protocol B: In-Situ Reaction (Recommended)

Use this method for nucleophilic substitutions (e.g., reacting with amines or thiols).

  • Dissolution: Suspend the HCl salt (1.0 eq) in the reaction solvent (e.g., DMF, THF, or Acetonitrile).

  • Nucleophile Addition: Add the nucleophile (Amine/Thiol, 1.1 eq).

  • Base Addition: Add DIPEA (Diisopropylethylamine) or TEA (2.5 eq) dropwise at

    
     or RT.
    
    • Mechanism:[1][2] The organic base neutralizes the HCl salt, releasing the free base exactly where the nucleophile is waiting. This kinetic competition favors the desired product over self-alkylation.

References

  • BenchChem. (2025).[1][3][4] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from .

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. Retrieved from .

  • TCI Chemicals. (2025).[4] Product Specification: 2-(Chloromethyl)pyridine Hydrochloride. Retrieved from .

  • Royal Society of Chemistry. (2010). Stability and reactivity of alkylidene dihydropyridines. Organic & Biomolecular Chemistry. Retrieved from .

  • PubChem. (2025). Compound Summary: 4-(Chloromethyl)pyridine.[5][6][7] National Library of Medicine. Retrieved from .

Sources

Technical Support Center: Storage & Handling of 4-(Chloromethyl)-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Degradation for 4-(Chloromethyl)-2-isopropoxypyridine (CAS: 1357946-36-1) Document ID: TS-CIP-2025-01 Audience: Medicinal Chemists, Process Chemists, Lab Managers

Executive Summary: The Instability Paradox

As a Senior Application Scientist, I often see this molecule turn into a "black tar" in researchers' flasks. This is not a failure of synthesis, but a failure of storage physics.

4-(Chloromethyl)-2-isopropoxypyridine is a "Janus" molecule with two opposing reactive faces:

  • The Electrophile: The chloromethyl group (–CH₂Cl) is highly reactive toward nucleophiles.

  • The Nucleophile: The pyridine nitrogen is basic. Crucially, the isopropoxy group at the 2-position is a strong electron-donating group (EDG). This pushes electron density into the ring, making the ring nitrogen significantly more nucleophilic than in unsubstituted pyridine.

The Result: If left as a free base, the molecule will attack itself (intermolecular


) within minutes to hours at room temperature, forming quaternary ammonium salts that polymerize into dark, insoluble tars.

The Solution: You must suppress the nucleophilicity of the nitrogen by keeping it protonated (Salt Form) or kinetically trapped (Low Temperature).

Storage Protocols

A. The Gold Standard: Hydrochloride Salt

The hydrochloride salt (HCl) is the only thermodynamically stable form for long-term storage. The protonation of the pyridine nitrogen (


 shift) effectively "disarms" the self-alkylation mechanism.
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Arrhenius suppression of hydrolysis rates.
Atmosphere Argon or Nitrogen Prevents moisture ingress. The C-Cl bond is susceptible to hydrolysis, forming the alcohol impurity.
Container Amber Glass, Tightly Sealed Protects from light (photo-degradation) and moisture.
Desiccant Required Hydrolysis is autocatalytic; HCl produced by hydrolysis can attract more moisture.
B. The Danger Zone: Free Base

WARNING: Never store the free base for more than 1-2 hours at room temperature.

  • Immediate Use: Generate the free base in situ or immediately prior to the coupling reaction.

  • Short-Term Storage: If you must store the free base, it must be kept at -78°C (Dry ice/Acetone) in a solution of non-nucleophilic solvent (e.g., DCM or Toluene).

Degradation Mechanisms (Visualized)

Understanding how the molecule dies is the key to keeping it alive. The diagram below illustrates the two primary death pathways: Self-Alkylation (intrinsic instability) and Hydrolysis (environmental instability).

DegradationPathways Start 4-(Chloromethyl)-2- isopropoxypyridine (Free Base) Transition Intermolecular Nucleophilic Attack (N attacks CH2-Cl) Start->Transition Room Temp (Fast) Alcohol 4-(Hydroxymethyl)-2- isopropoxypyridine (Inactive Impurity) Start->Alcohol + H2O (Hydrolysis) HCl HCl (Byproduct) Start->HCl Release Polymer Pyridinium Polymer (Black Tar/Solid) Transition->Polymer Polymerization Moisture Moisture (H2O) Moisture->Alcohol

Figure 1: The dual degradation pathways. The "Black Tar" is a result of Pathway 1 (Self-Alkylation), while loss of potency without color change usually indicates Pathway 2 (Hydrolysis).

Troubleshooting Guide & FAQs

Q1: My white powder turned into a sticky green/black solid. Can I save it?

Diagnosis: Polymerization. You likely allowed the material to become wet or warm, or the HCl salt reverted to the free base due to humidity (acting as a base). The color comes from the extended conjugation of the pyridinium polymer network.

  • Action: Discard. This reaction is irreversible. Recrystallization is usually impossible because the polymer encapsulates the remaining monomer.

Q2: The material looks fine, but my yields are dropping.

Diagnosis: Hydrolysis (Silent Killer). The chloromethyl group has hydrolyzed to the hydroxymethyl group (alcohol). This impurity is often a white solid, visually identical to the starting material.

  • Action: Check the Proton NMR .

    • Active Species: Look for the CH₂-Cl peak around 4.5 - 4.6 ppm .

    • Impurity: The CH₂-OH peak will shift upfield (lower ppm, typically 4.6 -> 4.7 ppm depending on solvent, but distinct) and you may see a broad -OH proton.

    • Remedy: If hydrolysis is <10%, you can try to recrystallize from anhydrous ethanol/ether, but purchasing fresh stock is safer.

Q3: How do I safely generate the free base for a reaction?

Protocol: Do not use a separatory funnel extraction if you can avoid it (too slow).

  • Suspend the HCl salt in your reaction solvent (e.g., DCM, DMF).

  • Add a generic non-nucleophilic base (e.g., DIPEA or Sodium Bicarbonate ) directly to the reaction vessel.

  • Why? This generates the free base in situ in the presence of your nucleophile (the drug target), ensuring the chloromethyl group reacts with your target before it reacts with another pyridine molecule.

Q4: Is this compound a safety hazard?

Yes.

  • Lachrymator: Like benzyl chloride, picolyl chlorides are potent tear agents. They alkylate TRPA1 receptors in your eyes and lungs.

  • Corrosive: Hydrolysis releases HCl gas.

  • Handling: Always handle in a functioning fume hood. If you spill the solid, cover with weak ammonia solution to quench before wiping (neutralizes the alkylator).

Decision Tree: Storage & Handling

Follow this logic flow to ensure sample integrity.

StorageLogic CheckForm What form is the compound? IsSalt HCl Salt CheckForm->IsSalt IsBase Free Base CheckForm->IsBase SaltStorage Store at -20°C Under Argon/N2 Desiccator IsSalt->SaltStorage BaseAction Intended Use Time? IsBase->BaseAction SaltCheck Check Appearance SaltStorage->SaltCheck SaltOK White/Off-White: Safe to Use SaltCheck->SaltOK No Color Change SaltBad Green/Black/Sticky: Discard SaltCheck->SaltBad Darkening Immediate < 1 Hour BaseAction->Immediate Later > 1 Hour BaseAction->Later UseNow Keep on Ice (0°C) Use Immediately Immediate->UseNow Freeze Flash Freeze (-78°C) Dilute Solution Later->Freeze

Figure 2: Logic flow for determining storage and handling procedures based on chemical form and timeline.

References

  • SynHet. (2024).[1] 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride - Product Specifications & CAS 1357946-36-1.[2] Link

  • PubChem. (2024).[3] Compound Summary: 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride (CID 118798038).[2] National Library of Medicine. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride (Analogous Handling). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Pyridine Nucleophilicity and Alkyl Halide Reactivity).
  • TCI Chemicals. (2025).[1][4][5] Storage Recommendations for Chloromethyl Pyridines. Link

Sources

Validation & Comparative

A Guide to the Structural Verification of 4-(Chloromethyl)-2-isopropoxypyridine via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(Chloromethyl)-2-isopropoxypyridine is a key heterocyclic building block, valued for its dual functionality: the reactive chloromethyl group serves as an electrophilic site for substitution reactions, while the isopropoxy group modulates the electronic properties and solubility of the pyridine ring. Accurate and unambiguous confirmation of its structure is the bedrock of reliable downstream applications.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(Chloromethyl)-2-isopropoxypyridine. Moving beyond a simple data report, we will dissect the spectrum, explaining the causal relationships between the molecule's structure and the observed chemical shifts and coupling patterns. Furthermore, we will compare its spectral features with those of key structural isomers and precursors, demonstrating how NMR spectroscopy serves as a definitive tool for distinguishing between closely related compounds.

The ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 4-(Chloromethyl)-2-isopropoxypyridine, we anticipate five distinct signals, each corresponding to a unique set of protons. The electron-donating isopropoxy group and the electron-withdrawing chloromethyl group, along with the inherent electronic nature of the pyridine ring, create a predictable and interpretable pattern.

  • Isopropoxy Group (-OCH(CH₃)₂):

    • Septet (~4.8-5.4 ppm): This signal arises from the single methine proton (CH). It is split into a septet by the six equivalent protons of the two adjacent methyl groups (n+1 rule, 6+1=7). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

    • Doublet (~1.3-1.4 ppm): The six protons of the two methyl groups (CH₃) are chemically equivalent. They appear as a single signal split into a doublet by the neighboring methine proton (1+1=2). These protons are in a shielded, aliphatic environment, hence their upfield position.

  • Chloromethyl Group (-CH₂Cl):

    • Singlet (~4.5-4.7 ppm): The two methylene protons of the chloromethyl group are equivalent and have no adjacent protons to couple with, resulting in a singlet. The strong deshielding effect of the electronegative chlorine atom pulls this signal significantly downfield. The chemical shift of benzylic-type protons in similar structures is often observed in this range[1].

  • Pyridine Ring Protons: The pyridine ring contains three aromatic protons. The substitution pattern (positions 2 and 4) dictates their chemical shifts and coupling patterns. The isopropoxy group at C2 is an electron-donating group (EDG), which tends to increase electron density and shield the ring protons (shifting them upfield), particularly at the ortho (C3) and para (C6) positions. The chloromethyl group at C4 has a mild electron-withdrawing effect.

    • H-6 (Doublet, ~8.0-8.2 ppm): This proton is ortho to the nitrogen atom, which strongly deshields it, resulting in the most downfield chemical shift among the ring protons. It is coupled to H-5, appearing as a doublet.

    • H-5 (Doublet of Doublets, ~6.8-7.0 ppm): This proton is coupled to both H-6 and H-3. This results in a doublet of doublets splitting pattern. It is shielded by the EDG at C2, placing it further upfield than H-6.

    • H-3 (Singlet or Narrow Doublet, ~6.7-6.9 ppm): This proton is adjacent to two substituents. Its coupling to H-5 is typically small (long-range meta-coupling), so it may appear as a sharp singlet or a very narrowly split doublet. It experiences strong shielding from the adjacent isopropoxy group, making it the most upfield of the aromatic signals.

Comparative NMR Analysis: Distinguishing Isomers

The true power of NMR is revealed when distinguishing between isomers. Let's compare the expected spectrum of our target molecule with that of 4-(Chloromethyl)pyridine hydrochloride, a common related reagent[2].

Compound-CH₂Cl Signal (ppm)Aromatic Signals (ppm)Key Differentiator
4-(Chloromethyl)-2-isopropoxypyridine ~4.6 (singlet)~8.1 (d), ~6.9 (dd), ~6.8 (s)Presence of the isopropoxy signals (septet and doublet). Significant upfield shift of H-3 and H-5 due to the electron-donating alkoxy group.
4-(Chloromethyl)pyridine hydrochloride ~4.9 (singlet)~8.9 (d), ~7.9 (d)Absence of alkoxy signals. The aromatic signals form a simple AA'BB' pattern and are shifted significantly downfield due to the protonated nitrogen.[2][3]

This comparison clearly shows that the presence and characteristic signals of the isopropoxy group, along with its shielding effect on the pyridine ring, provide an unambiguous spectral fingerprint for 4-(Chloromethyl)-2-isopropoxypyridine.

Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 4-(Chloromethyl)-2-isopropoxypyridine. These predictions are based on established substituent effects in pyridine systems[4][5].

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H-6~8.1Doublet (d)~148
H-5~6.9Doublet of Doublets (dd)~118
H-3~6.8Singlet (s)~110
-CH₂Cl~4.6Singlet (s)~45
-OCH (CH₃)₂~5.3Septet (sept)~70
-OCH(CH₃ )₂~1.35Doublet (d)~22
C2~163
C4~152

Experimental Protocol: Acquiring High-Fidelity NMR Data

Trustworthy data begins with a robust experimental protocol. The following procedure ensures the acquisition of a high-quality NMR spectrum for structural verification.

1. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the 4-(Chloromethyl)-2-isopropoxypyridine sample.
  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other solvents like DMSO-d₆ can be used if solubility is an issue[6].
  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
  • Capping: Securely cap the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
  • ¹H Acquisition Parameters:
  • Pulse Angle: 30-90 degrees.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds. A longer delay ensures accurate integration for quantitative analysis.
  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
  • ¹³C Acquisition Parameters:
  • Technique: Use a proton-decoupled pulse sequence (e.g., zgpg30).
  • Spectral Width: 0-220 ppm.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
  • Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizing the Analysis Workflow

A systematic approach is crucial for accurate spectral interpretation. The following workflow outlines the logical steps from sample to structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add TMS Standard b->c d Transfer to NMR Tube c->d e Lock & Shim d->e f Acquire ¹H FID e->f g Acquire ¹³C FID e->g h Fourier Transform f->h g->h i Phase & Baseline Correction h->i j Reference to TMS i->j k Integrate & Peak Pick j->k l Assign Signals (¹H & ¹³C) k->l m Analyze Coupling Patterns l->m n Compare with Isomers/Analogs m->n o Confirm Structure n->o

Caption: Workflow for NMR-based structural verification.

Molecular Structure and Key Proton Assignments

The following diagram illustrates the structure of 4-(Chloromethyl)-2-isopropoxypyridine with its protons labeled for clear correlation with the NMR spectrum.

Caption: Structure of 4-(Chloromethyl)-2-isopropoxypyridine.

Conclusion

NMR spectroscopy offers a powerful and definitive method for the structural confirmation of 4-(Chloromethyl)-2-isopropoxypyridine. By analyzing the distinct chemical shifts of the isopropoxy, chloromethyl, and pyridine ring protons, and by understanding the through-bond coupling that leads to characteristic splitting patterns, one can generate a unique spectral fingerprint. This fingerprint not only confirms the identity of the target molecule but also confidently distinguishes it from structural isomers and related precursors. The protocols and analytical logic presented herein provide a robust framework for achieving reliable and reproducible structural verification, a critical step in any chemical research and development pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine.
  • ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum.
  • García, L. I., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
  • Szafran, M., & Brzezinski, B. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Szewczyk, M., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC.
  • ChemicalBook. (n.d.). 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum.
  • Slanina, T., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI.
  • Kowalski, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Semantic Scholar.
  • ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
  • Contreras, R. H., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
  • Der Pharma Chemica. (n.d.). Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups.

Sources

HPLC Retention Time & Method Development Guide: 4-(Chloromethyl)-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical reference for the HPLC analysis of 4-(Chloromethyl)-2-isopropoxypyridine , a critical intermediate often used in the synthesis of pharmaceutical active ingredients (such as proton pump inhibitors or kinase inhibitors).[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7]

4-(Chloromethyl)-2-isopropoxypyridine is a reactive electrophilic intermediate.[1][2] Its analysis presents two primary challenges:

  • Chemical Instability: The chloromethyl group is susceptible to hydrolysis in aqueous mobile phases, converting to the hydroxymethyl analog (Impurity A).

  • Basic Moiety: The pyridine nitrogen can interact with residual silanols on silica columns, leading to peak tailing.

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases and establishes a reference framework for separating the target analyte from its critical process impurities.[1]

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
LogP 2.8 – 3.2Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).[1][2]
pKa (Pyridine N) ~4.5 – 5.5Ionizes at acidic pH.[2] Requires pH control for peak symmetry.[2]
Critical Impurity 4-(Hydroxymethyl)-2-isopropoxypyridineMore polar (LogP ~1.2); elutes significantly earlier.[1][2]

Comparative Analysis: Stationary Phase Performance

The choice of stationary phase drastically alters the selectivity between the chloromethyl target and its impurities.[1]

Option A: C18 (Octadecyl) – The Robust Standard[1]
  • Mechanism: Hydrophobic interaction dominates.[2]

  • Performance: Provides maximum retention for the lipophilic isopropoxy group.

  • Pros: Excellent batch-to-batch reproducibility; high capacity for the main peak.

  • Cons: May show "slurred" separation between the methyl precursor and the chloromethyl target due to similar hydrophobicity.

Option B: Phenyl-Hexyl – The Selectivity Specialist[1][2]
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    interactions with the pyridine ring.[1][2]
  • Performance: The electron-withdrawing chlorine atom on the methyl group alters the electron density of the pyridine ring compared to the methyl or hydroxymethyl analogs.[1] Phenyl columns exploit this electronic difference.

  • Pros: Superior resolution of structurally similar pyridine derivatives; often sharper peak shapes for basic compounds.[1]

  • Cons: Lower overall retention time; requires careful equilibration.[2]

Comparison Table: Predicted Elution Characteristics

Conditions: 0.1% Formic Acid in Water/ACN Gradient

AnalyteRelative Retention Time (RRT) - C18Relative Retention Time (RRT) - PhenylElution Order
Hydrolysis Impurity (Hydroxymethyl)0.450.401 (First)
Starting Material (Methyl analog)0.920.882
Target: 4-(Chloromethyl)-2-isopropoxypyridine 1.00 (Ref) 1.00 (Ref) 3
Dimer Impurity 1.852.104 (Last)

Recommended Experimental Protocol

This protocol is designed to minimize on-column hydrolysis while ensuring sharp peak shape.[1][2]

Method A: High-Stability Acidic Method (Recommended)

This method uses a low pH to protonate the pyridine (improving shape) and minimize hydrolysis (which is often base-catalyzed).[1][2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Keep low to prevent hydrolysis).

  • Detection: UV @ 254 nm (Pyridine ring absorption).[2]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute polar salts)
15.0 90 Linear Gradient
18.0 90 Wash

| 18.1 | 10 | Re-equilibration |[1][2]

Sample Preparation (Critical)[2]
  • Diluent: 100% Acetonitrile (Avoid water in the sample vial to prevent degradation before injection).

  • Concentration: 0.5 mg/mL.[2]

  • Stability Warning: Analyze within 4 hours of preparation.

Visualization: Method Logic & Impurity Pathways

The following diagram illustrates the critical decision pathways for optimizing the separation of 4-(Chloromethyl)-2-isopropoxypyridine from its degradation products.

HPLC_Method_Development Start Start: 4-(Chloromethyl)-2-isopropoxypyridine Analysis Check_Stability Check Stability: Is sample stable in Water? Start->Check_Stability Hydrolysis_Risk Risk: Hydrolysis to 4-(Hydroxymethyl) analog Check_Stability->Hydrolysis_Risk No (Reactive -CH2Cl) Diluent_Choice Action: Use 100% ACN as Diluent Hydrolysis_Risk->Diluent_Choice Column_Select Column Selection Diluent_Choice->Column_Select C18_Path C18 Column (Hydrophobic Selectivity) Column_Select->C18_Path Standard Screening Phenyl_Path Phenyl-Hexyl Column (Pi-Pi Selectivity) Column_Select->Phenyl_Path Complex Impurity Profile Result_C18 Result: High Retention Good for non-polar impurities C18_Path->Result_C18 Result_Phenyl Result: High Resolution Separates Methyl vs Chloromethyl Phenyl_Path->Result_Phenyl

Caption: Decision tree for selecting column chemistry and handling sample stability for reactive chloromethyl-pyridine intermediates.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
New Peak @ RRT 0.45 Hydrolysis of -CH2Cl to -CH2OH.[1][2]Ensure sample diluent is anhydrous ACN.[2] Reduce autosampler temperature to 4°C.
Peak Tailing Interaction of Pyridine N with Silanols.Add 10mM Ammonium Acetate or use TFA (pH < 3) to suppress silanol ionization.
Retention Drift Column dewetting (if high % water used).[2]Ensure at least 5% Organic is present at start; use "AQ" type C18 columns.

References

  • PubChem Compound Summary. (2025). 4-(Chloromethyl)pyridine and derivatives: Physicochemical Properties. National Library of Medicine.[1] Link[2]

  • Dolan, J. W. (2010). HPLC Method Development for Pharmaceuticals. Separation Science. (General reference for gradient elution of basic compounds).
  • Sigma-Aldrich. (2024).[2] Column Selection Guide for Basic Compounds.Link

  • EPA CompTox Dashboard. (2024). Physicochemical data for Chloromethyl-pyridine derivatives.Link[2]

Sources

A Comparative Guide to the Reactivity of 4-(Chloromethyl)-2-isopropoxypyridine and 4-(Chloromethyl)pyridine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, pyridine scaffolds are indispensable building blocks. The functionalization of these heterocycles is a cornerstone of modern synthesis, with 4-(chloromethyl)pyridine derivatives serving as highly versatile electrophiles for the introduction of the pyridylmethyl moiety. This guide provides an in-depth comparison of the reactivity of two key analogues: 4-(chloromethyl)pyridine and its substituted counterpart, 4-(chloromethyl)-2-isopropoxypyridine. The discussion will focus on the electronic and steric factors that govern their susceptibility to nucleophilic attack at the chloromethyl group, supported by mechanistic principles and analogous experimental data.

Structural and Electronic Considerations

The reactivity of the chloromethyl group in both compounds is primarily dictated by the electronic nature of the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing, which inductively deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack, particularly at the 2- and 4-positions.[1][2][3][4][5] This electron-withdrawing character also stabilizes the transition state of a nucleophilic attack at the benzylic-like carbon of the chloromethyl group.

4-(Chloromethyl)pyridine: This is the parent compound, where the electronic landscape is solely governed by the pyridine nitrogen. The nitrogen atom's inductive effect and resonance contribution lead to a partial positive charge on the carbon atoms at the 2, 4, and 6 positions, making the chloromethyl group at the 4-position a prime target for nucleophiles.

4-(Chloromethyl)-2-isopropoxypyridine: The introduction of an isopropoxy group at the 2-position introduces a fascinating interplay of electronic and steric effects.

  • Electronic Effects: The isopropoxy group is a classic example of a substituent with opposing electronic influences. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance with the pyridine ring, donating electron density (+R effect). In the case of an alkoxy group at the 2-position of a pyridine ring, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character. This net electron donation increases the electron density of the pyridine ring, which in turn is expected to decrease the electrophilicity of the chloromethyl group at the 4-position. This deactivation occurs because the increased electron density on the ring slightly destabilizes the developing negative charge in the SN2 transition state.

  • Steric Effects: The bulky isopropoxy group at the 2-position introduces significant steric hindrance.[6] While the reaction center is the methylene carbon of the chloromethyl group at the 4-position, the isopropoxy group can sterically shield the reaction site from the approaching nucleophile, especially if the nucleophile itself is large. This steric congestion can raise the activation energy of the reaction and thus decrease the reaction rate.

dot graph TD { subgraph "Electronic Effects" A[Isopropoxy Group at C2] --> B{Inductive Effect (-I)}; A --> C{Resonance Effect (+R)}; B --> D[Electron Withdrawing]; C --> E[Electron Donating]; E --> F(Dominant Effect); F --> G[Increased Electron Density on Ring]; G --> H[Decreased Electrophilicity at C4-CH2Cl]; end subgraph "Steric Effects" I[Bulky Isopropoxy Group at C2] --> J[Steric Hindrance]; J --> K[Shielding of C4-CH2Cl]; K --> L[Increased Activation Energy for Nucleophilic Attack]; end H --> M{Slower Reaction Rate}; L --> M; } caption: "Factors influencing the reactivity of 4-(chloromethyl)-2-isopropoxypyridine."

Comparative Reactivity in Nucleophilic Substitution

The reaction is a classic SN2-type nucleophilic substitution at a benzylic-like carbon. The rate of this reaction is sensitive to both the electronic nature of the aromatic ring and steric hindrance around the reaction center.

Prediction: 4-(Chloromethyl)pyridine is expected to be significantly more reactive than 4-(chloromethyl)-2-isopropoxypyridine towards nucleophilic substitution.

Justification:

  • Electronic Deactivation by the Isopropoxy Group: As discussed, the net electron-donating character of the isopropoxy group increases the electron density on the pyridine ring. This reduces the electrophilicity of the chloromethyl carbon, making it less susceptible to nucleophilic attack. Hammett plots for the solvolysis of substituted benzyl chlorides, analogous systems, consistently show that electron-donating groups slow down the rate of SN2 reactions.[7][8][9]

  • Steric Hindrance: The bulky isopropoxy group at the 2-position will sterically hinder the approach of the nucleophile to the chloromethyl group at the 4-position. This is particularly true for larger nucleophiles. Steric hindrance is a well-established factor that decreases the rate of SN2 reactions.

The combination of these two effects—electronic deactivation and steric hindrance—leads to the strong prediction of lower reactivity for the 2-isopropoxy substituted compound.

Experimental Design for a Comparative Study

To empirically validate the predicted difference in reactivity, a straightforward kinetic study can be designed. The following is a representative protocol for a comparative experiment.

Objective: To compare the rate of nucleophilic substitution of 4-(chloromethyl)pyridine and 4-(chloromethyl)-2-isopropoxypyridine with a model nucleophile, such as morpholine.
Materials:
  • 4-(Chloromethyl)pyridine hydrochloride

  • 4-(Chloromethyl)-2-isopropoxypyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Protocol:

dot graph G { rankdir=TB; node [shape=box, style=rounded]; A [label="Reaction Setup"]; B [label="Initiation"]; C [label="Sampling"]; D [label="Quenching"]; E [label="Analysis"];

} caption: "Workflow for comparative kinetic analysis."

  • Preparation of Reaction Mixtures:

    • In two separate, identical reaction vessels, prepare a solution of the respective chloromethylpyridine (1.0 eq) in anhydrous acetonitrile.

    • Add potassium carbonate (2.0 eq) to each vessel. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction (or to freebase the hydrochloride salt of the starting material).

    • Add a known amount of an internal standard to each vessel for quantitative analysis.

  • Reaction Initiation and Monitoring:

    • Place the reaction vessels in a temperature-controlled bath (e.g., 60 °C) and allow them to equilibrate.

    • At time t=0, add morpholine (1.1 eq) to each vessel simultaneously.

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Sample Work-up and Analysis:

    • Immediately quench the reaction in each aliquot by diluting with cold water.

    • Extract the organic components with a suitable solvent like ethyl acetate.

    • Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Proton NMR (¹H NMR) to determine the ratio of starting material to product.

Data Analysis:

By plotting the concentration of the starting material versus time for both reactions, the initial reaction rates and the rate constants (k) can be determined. A direct comparison of these values will provide quantitative evidence for the difference in reactivity.

Parameter4-(Chloromethyl)pyridine4-(Chloromethyl)-2-isopropoxypyridine
Predicted Rate Constant (k) k₁k₂
Predicted Relationship k₁ > k₂
Reasoning Less steric hindrance, electron-withdrawing nature of the unsubstituted pyridine ring enhances electrophilicity.Steric hindrance from the isopropoxy group, net electron-donating effect of the isopropoxy group reduces electrophilicity.

Synthetic Considerations and Applications

The choice between 4-(chloromethyl)pyridine and 4-(chloromethyl)-2-isopropoxypyridine in a synthetic campaign will depend on the specific requirements of the target molecule and the desired reaction conditions.

  • 4-(Chloromethyl)pyridine: Its higher reactivity makes it suitable for reactions with a wide range of nucleophiles under mild conditions. However, this high reactivity can sometimes lead to side reactions or difficulties in controlling the reaction. It is often used as its hydrochloride salt to improve stability during storage.[10]

  • 4-(Chloromethyl)-2-isopropoxypyridine: The lower reactivity of this derivative can be advantageous when greater selectivity is required, or when reacting with highly reactive nucleophiles where a more controlled reaction is desired. The isopropoxy group can also be a key structural feature of the final target molecule, imparting specific physicochemical properties such as lipophilicity and metabolic stability. The synthesis of this compound is more complex than the parent, often starting from a substituted picoline.

Conclusion

This difference in reactivity is a critical consideration for researchers in designing synthetic routes and optimizing reaction conditions. For rapid, high-yielding substitutions with a broad range of nucleophiles, 4-(chloromethyl)pyridine is the reagent of choice. When a more controlled reaction is necessary, or when the 2-isopropoxy substituent is a desired feature in the final product, the attenuated reactivity of 4-(chloromethyl)-2-isopropoxypyridine makes it a more suitable starting material.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC.
  • SN2 Transition State Variation in the Benzenesulfonyl Chloride Sovolysis. LookChem.
  • Westaway, K. C., & Waszczylo, Z. (1982). Isotope effects in nucleophilic substitution reactions. IV. The effect of changing a substituent at the a carbon on. Canadian Journal of Chemistry, 60(20), 2500-2508.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry.
  • Hammett equation. Oxford Reference.
  • Benzylic effect in SN2 reactions. idc.
  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.
  • Steric hindrance. Wikipedia. Retrieved from [Link]

  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace.
  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Ispub.com.
  • Pyridines. University of Babylon.
  • Pyridines: properties, syntheses & reactivity. University of Bristol.
  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
  • Why nucleophilic substitution in pyridine favours at position-2? Quora. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 4-(Chloromethyl)-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

4-(Chloromethyl)-2-isopropoxypyridine belongs to the pyridine class of compounds, which are known for their reactivity and potential physiological effects.[1] Structurally similar compounds, such as 4-(Chloromethyl)-2-methoxypyridine and various chloromethylpyridine hydrochlorides, are classified as irritants to the skin, eyes, and respiratory system.[2][3] It is prudent to assume that 4-(Chloromethyl)-2-isopropoxypyridine shares these hazardous properties.

Anticipated Hazards:

  • Skin and Eye Irritation/Burns: Direct contact can cause irritation and potentially severe burns.[3][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs, causing symptoms like coughing and wheezing.[2][4]

  • Harmful if Swallowed or Inhaled: Similar to other pyridine derivatives, ingestion or significant inhalation could lead to more severe health consequences.[1][5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable when handling 4-(Chloromethyl)-2-isopropoxypyridine.[1] The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Handling Stock Solutions & Weighing - Chemical splash goggles- Nitrile or neoprene gloves- Fully-buttoned lab coat
Running Reactions & Work-ups - Chemical splash goggles and a face shield- Nitrile or neoprene gloves- Chemical-resistant lab coat- Work within a certified chemical fume hood
Handling Large Quantities (>50g) - Chemical splash goggles and a face shield- Butyl rubber gloves- Chemical-resistant apron over a lab coat- Work within a certified chemical fume hood- Consider a NIOSH-approved respirator with an appropriate organic vapor cartridge
Spill Cleanup - Chemical splash goggles and a face shield- Butyl rubber gloves- Chemical-resistant suit or apron- NIOSH-approved respirator with an appropriate organic vapor cartridge

The Rationale Behind Our Choices:

  • Eye and Face Protection: The use of chemical splash goggles is the minimum requirement to protect against accidental splashes.[4] When there is a higher risk of splashing, such as during transfers or work-ups, a face shield should be worn in conjunction with goggles for full facial protection.[4]

  • Hand Protection: While nitrile gloves are commonly used in laboratories, for pyridine-based compounds, butyl rubber or neoprene gloves offer superior resistance.[1][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A fully-buttoned lab coat prevents incidental skin contact.[7] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: All work with 4-(Chloromethyl)-2-isopropoxypyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If there is a potential for aerosol generation outside of a fume hood, or during a large spill, respiratory protection is necessary.[8] Note that the use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[6]

Operational and Disposal Plans: A Step-by-Step Guide

3.1. Pre-Operational Checklist:

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[6]

  • Assemble Your PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.

  • Review the Procedure: Mentally walk through the experimental steps to identify potential hazards and mitigation strategies.

3.2. Step-by-Step PPE Protocol:

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves d2->d3 Handle Chemical Handle Chemical d3->Handle Chemical Proceed with work f1 1. Gloves (inside-out) f2 2. Lab Coat f1->f2 f3 3. Goggles/Face Shield f2->f3 Wash Hands Wash Hands f3->Wash Hands Final Step Handle Chemical->f1 After work is complete Emergency_Response exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Remove contaminated clothing. Flush with water for 15 minutes. skin_contact->skin_action eye_action Flush eyes at eyewash station for 15 minutes. eye_contact->eye_action inhalation_action Move to fresh air. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Decision pathway for first aid response to exposure.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. [9]Seek medical attention. [10]* Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. [10][11]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. [9]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [9]Rinse the mouth with water and seek immediate medical attention. [12] 4.2. Spill Response:

  • Small Spill (manageable by laboratory personnel):

    • Alert others in the area.

    • Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material such as vermiculite or sand. [13] 3. Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill:

    • Evacuate the immediate area. [13] 2. Alert your supervisor and your institution's environmental health and safety (EHS) office.

    • Prevent entry into the affected area.

    • Await the arrival of trained emergency responders.

By adhering to these guidelines, you can confidently and safely handle 4-(Chloromethyl)-2-isopropoxypyridine, ensuring a secure environment for groundbreaking research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. [Link]

  • Greenbook.net. MATERIAL SAFETY DATA SHEET. [Link]

  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.